molecular formula C69H103N19O14 B1593330 Granuliberin R CAS No. 64704-41-2

Granuliberin R

Cat. No.: B1593330
CAS No.: 64704-41-2
M. Wt: 1422.7 g/mol
InChI Key: IQNSWGKGZHMSIZ-UHFFFAOYSA-N
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Description

mast cell degranulating peptide in frogs

Properties

IUPAC Name

N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H103N19O14/c1-6-40(4)56(86-64(99)54-24-16-32-88(54)67(102)51(33-39(2)3)84-61(96)49(35-43-19-11-8-12-20-43)80-55(91)37-78-59(94)46(70)34-42-17-9-7-10-18-42)65(100)83-50(36-44-25-27-45(90)28-26-44)62(97)81-47(21-13-29-76-68(72)73)60(95)82-48(22-14-30-77-69(74)75)66(101)87-31-15-23-53(87)63(98)79-41(5)58(93)85-52(38-89)57(71)92/h7-12,17-20,25-28,39-41,46-54,56,89-90H,6,13-16,21-24,29-38,70H2,1-5H3,(H2,71,92)(H,78,94)(H,79,98)(H,80,91)(H,81,97)(H,82,95)(H,83,100)(H,84,96)(H,85,93)(H,86,99)(H4,72,73,76)(H4,74,75,77)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNSWGKGZHMSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N19O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64704-41-2
Record name Granuliberin R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Granuliberin R: A Technical Guide to its Origin, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

November 2025

Abstract

Granuliberin R is a dodecapeptide first identified for its potent mast cell degranulating properties. This technical guide provides an in-depth exploration of the origin, discovery, and biological activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the initial isolation and characterization of the peptide, its physicochemical properties, and the current understanding of its mechanism of action, with a focus on its interaction with mast cell receptors. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a thorough understanding of this intriguing bioactive peptide.

Introduction

Bioactive peptides isolated from amphibian skin secretions have long been a valuable source of novel pharmacological tools and potential therapeutic leads. Among these is this compound, a peptide that has garnered interest due to its potent ability to induce mast cell degranulation and histamine release. This guide delves into the foundational research that led to its discovery and the subsequent investigations into its biological function.

Origin and Discovery

Source Organism

This compound was first isolated from the skin of the Japanese wrinkled frog, Rana rugosa. This species is now scientifically classified as Glandirana rugosa. The skin of many amphibian species is rich in granular glands that secrete a wide array of bioactive compounds as a defense mechanism, and it is from these secretions that this compound was identified.

The Discovery Team and Timeline

The discovery of this compound was first reported in 1979 by a team of Japanese researchers: T. Yasuhara, O. Ishikawa, and T. Nakajima . Their work was published in the Chemical & Pharmaceutical Bulletin in a paper titled, "The studies on the active peptide in the skin of Rana rugosa. II. The structure of ranatensin-R, the new ranatensin analogue, and granuliberin-R, the new mast cell degranulating peptide".

Physicochemical Properties

This compound is a dodecapeptide with the following amino acid sequence:

H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2

This primary structure gives it a unique hydrophobic N-terminal region and a hydrophilic, basic C-terminal region[1]. A summary of its key properties is presented in Table 1.

PropertyValueReference
Amino Acid Sequence H-FGFLPIYRRPAS-NH2
Molecular Weight 1422.71 g/mol
Origin Skin of Rana rugosa (Glandirana rugosa)
Primary Activity Mast Cell Degranulation

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of this compound, as well as standard protocols for assessing its biological activity.

Isolation and Purification of this compound from Rana rugosa Skin

The original protocol for isolating this compound involved a multi-step process to extract and purify the peptide from frog skin.

  • Skin Extraction: Fresh skins of Rana rugosa were collected and minced. The minced tissue was then homogenized in methanol. This initial extraction is designed to solubilize a broad range of peptides and other small molecules.

  • Initial Fractionation: The methanolic extract was subjected to a series of purification steps, likely beginning with centrifugation to remove insoluble material, followed by evaporation of the methanol. The resulting aqueous solution was then likely subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate peptides based on size.

  • Ion-Exchange Chromatography: Fractions containing peptides of the approximate size of this compound were further purified using ion-exchange chromatography (e.g., on a CM-cellulose column). This step separates peptides based on their net charge.

  • High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of this compound.

Structural Elucidation

The amino acid sequence of the purified this compound was determined using classical protein chemistry techniques:

  • Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then quantified to determine the amino acid composition.

  • Edman Degradation: The sequential removal and identification of amino acids from the N-terminus of the peptide allowed for the determination of the primary sequence.

  • C-terminal Amidation: The presence of a C-terminal amide was likely confirmed by comparing the electrophoretic mobility of the native peptide with a synthetic version with a free carboxyl terminus.

In Vitro Mast Cell Degranulation Assay (Histamine Release)

A common method to quantify the mast cell degranulating activity of peptides like this compound is to measure the release of histamine from isolated rat peritoneal mast cells.

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by centrifugation through a density gradient (e.g., using Percoll or bovine serum albumin).

  • Incubation with this compound: The purified mast cells are washed and resuspended in buffer. Aliquots of the cell suspension are then incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Quantification of Histamine Release: After incubation, the reaction is stopped by centrifugation in the cold. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined.

    • Fluorometric Assay: A common method involves the reaction of histamine with o-phthaldialdehyde (OPT) to form a fluorescent product, which is quantified using a fluorometer.

  • Data Analysis: The percentage of histamine release is calculated as: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100. Dose-response curves are then generated to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal histamine release).

Biological Activity and Mechanism of Action

Mast Cell Degranulation

The primary and defining biological activity of this compound is its ability to induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This action is rapid and potent.

Signaling Pathway

While the original discovery paper did not elucidate the specific receptor for this compound, subsequent research on similar cationic and basic peptides suggests that it likely acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells, and its murine ortholog, MrgprB2. This receptor is known to be activated by a variety of basic secretagogues.

The proposed signaling pathway for this compound-induced mast cell degranulation via MRGPRX2 is as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the MRGPRX2 receptor on the mast cell surface.

  • G-Protein Activation: This binding event activates the associated heterotrimeric G protein (typically of the Gαq/11 and/or Gαi/o family).

  • Downstream Signaling Cascade:

    • Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This is followed by store-operated calcium entry (SOCE) across the plasma membrane, resulting in a sustained increase in cytosolic Ca2+.

    • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates PKC.

  • Granule Exocytosis: The increase in intracellular calcium and the activation of PKC trigger the fusion of histamine-containing granules with the plasma membrane, resulting in the release of their contents into the extracellular space (degranulation).

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Assessment start Frog Skin (Rana rugosa) extraction Methanol Extraction start->extraction fractionation Gel Filtration extraction->fractionation ion_exchange Ion-Exchange Chromatography fractionation->ion_exchange hplc Reverse-Phase HPLC ion_exchange->hplc pure_peptide Purified this compound hplc->pure_peptide amino_acid_analysis Amino Acid Analysis pure_peptide->amino_acid_analysis edman Edman Degradation pure_peptide->edman incubation Incubate with this compound pure_peptide->incubation sequence Determine Amino Acid Sequence amino_acid_analysis->sequence edman->sequence mast_cell_isolation Isolate Rat Peritoneal Mast Cells mast_cell_isolation->incubation histamine_assay Quantify Histamine Release incubation->histamine_assay dose_response Generate Dose-Response Curve histamine_assay->dose_response

Caption: Experimental workflow for the isolation, characterization, and functional assessment of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR This compound MRGPRX2 MRGPRX2 Receptor GR->MRGPRX2 Binds G_protein Gq/11 MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->PKC Co-activates Granule Histamine Granule Ca_increase->Granule Signal to PKC->Granule Signal to Degranulation Degranulation (Histamine Release) Granule->Degranulation Exocytosis

References

Granuliberin R: A Technical Guide to its Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granuliberin R is a dodecapeptide originally isolated from the skin of the frog Rana rugosa. As a potent mast cell degranulating peptide, it serves as a valuable tool for studying the mechanisms of inflammation and allergic reactions. This technical guide provides a comprehensive overview of the amino acid sequence, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its characterization and the analysis of its activity are also presented, alongside a discussion of the general signaling pathways involved in mast cell degranulation that are likely triggered by this peptide.

Introduction

Peptides isolated from amphibian skin are a rich source of biologically active compounds with diverse pharmacological properties. This compound, a member of the granuliberin family of peptides, was first identified in 1977.[1] Its primary and most well-characterized activity is the potent induction of mast cell degranulation, leading to the release of histamine and other inflammatory mediators. This property makes this compound a subject of interest for research into the molecular mechanisms of mast cell activation, which is a key event in allergic and inflammatory responses.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound is a linear sequence of twelve amino acids with an amidated C-terminus.

Amino Acid Sequence: H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2[1][2]

One-Letter Code: FGFLPIYRRPAS-NH2

This specific sequence dictates the peptide's physicochemical characteristics and its biological activity. A summary of its key properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₆₉H₁₀₃N₁₉O₁₄[1]
Molecular Weight 1422.71 g/mol [2]
Purity (via HPLC) >95%
UniProt Accession No. P40754

Table 1: Physicochemical Properties of this compound. This table summarizes key quantitative data regarding the physical and chemical characteristics of the this compound peptide.

Three-Dimensional Structure

To date, an experimentally determined three-dimensional structure of this compound has not been deposited in public databases such as the Protein Data Bank (PDB). The determination of the 3D structure of peptides in solution or in a membrane-bound state is crucial for understanding their mechanism of action at a molecular level.

Experimental Approaches for Structure Determination

The primary techniques for elucidating the three-dimensional structure of peptides like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution, which can mimic a more physiologically relevant environment. Multidimensional NMR experiments can provide information on through-bond and through-space atomic interactions, which are then used to calculate a family of structures consistent with the experimental data.

  • X-ray Crystallography: This method can provide high-resolution atomic structures but requires the peptide to be crystallized, which can be a challenging step. The resulting structure represents the peptide's conformation in the crystalline state.

A general workflow for determining the 3D structure of a peptide using NMR is depicted in Figure 1.

G Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation (e.g., in solution, micelles) Peptide_Synthesis->NMR_Sample_Prep NMR_Data_Acquisition Multidimensional NMR Data Acquisition (e.g., COSY, TOCSY, NOESY) NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment Structural_Restraints Extraction of Structural Restraints (e.g., NOEs, J-couplings) Resonance_Assignment->Structural_Restraints Structure_Calculation Structure Calculation & Refinement (e.g., Simulated Annealing) Structural_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Structure Final 3D Structure Ensemble Structure_Validation->Final_Structure

Figure 1: Experimental workflow for peptide 3D structure determination by NMR.

Biological Activity and Signaling Pathways

The primary biological function of this compound is the induction of mast cell degranulation. Mast cells are key players in the inflammatory and allergic response, and their degranulation releases a host of potent mediators, including histamine, proteases (like tryptase), and cytokines.

Mechanism of Mast Cell Degranulation

While the specific receptor for this compound on mast cells has not been definitively identified, it is known to belong to a class of basic peptides that can activate mast cells independently of the IgE receptor. The proposed mechanism for many such peptides involves direct interaction with and perturbation of the plasma membrane or interaction with G protein-coupled receptors (GPCRs).

Activation of mast cells, regardless of the initial stimulus, typically converges on a common signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is a critical trigger for the fusion of intracellular granules with the plasma membrane and the subsequent release of their contents. A simplified, generalized signaling pathway for mast cell degranulation is illustrated in Figure 2.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Granuliberin_R This compound Receptor Receptor (e.g., GPCR) Granuliberin_R->Receptor G_Protein G Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx leads to Degranulation Granule Exocytosis (Degranulation) Ca_Release->Degranulation Ca_Influx->Degranulation

Figure 2: Generalized signaling pathway for mast cell degranulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Peptide Synthesis and Purification

This compound for research purposes is typically produced by solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC).

Protocol for Solid-Phase Peptide Synthesis (SPPS) and Purification:

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids according to the this compound sequence using a standard coupling reagent such as HBTU/DIPEA in DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.

Mast Cell Degranulation Assay

The biological activity of this compound is most commonly assessed by its ability to induce degranulation in mast cells. This can be quantified by measuring the release of granule-stored enzymes, such as β-hexosaminidase.

Protocol for β-Hexosaminidase Release Assay:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) under appropriate conditions.

  • Cell Plating: Seed the mast cells in a 96-well plate at a density of 5 x 10⁵ cells per well in 100 µl of Tyrode's buffer.

  • Stimulation: Add 100 µl of this compound at various concentrations to the wells. Include positive controls (e.g., compound 48/80 or a calcium ionophore) and a negative control (Tyrode's buffer alone). To determine the total β-hexosaminidase release, lyse a set of cells with 0.2% Triton-X100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Enzyme Assay: In a new plate, mix a portion of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Incubation and Reaction Stop: Incubate the plate to allow for the enzymatic reaction. Stop the reaction by adding a stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of degranulation using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100.

A schematic of this experimental workflow is provided in Figure 3.

G Cell_Culture Mast Cell Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Stimulation Add this compound & Controls Cell_Plating->Stimulation Incubation_37C Incubate at 37°C Stimulation->Incubation_37C Centrifugation Centrifuge Plate Incubation_37C->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Add_Substrate Add β-Hexosaminidase Substrate Supernatant_Transfer->Add_Substrate Incubation_Enzyme Incubate for Enzyme Reaction Add_Substrate->Incubation_Enzyme Stop_Reaction Add Stop Buffer Incubation_Enzyme->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Degranulation Calculate % Degranulation Read_Absorbance->Calculate_Degranulation

Figure 3: Workflow for the mast cell degranulation assay (β-hexosaminidase release).

Conclusion

This compound is a valuable molecular probe for investigating the intricate processes of mast cell activation and degranulation. While its primary sequence and principal biological activity are well-established, further research is needed to elucidate its precise three-dimensional structure and the specific signaling pathways it engages. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the pathways activated by this and similar mast cell degranulating peptides.

References

a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Alpha-Amalgamating Assembly (A-A-A) Protein Complex

Abstract

The Alpha-Amalgamating Assembly (A-A-A) is a recently identified protein complex implicated in a novel cellular signaling cascade. This document provides a comprehensive technical overview of the A-A-A pathway, detailing its core components and interactions. We present quantitative data on the inhibition of key enzymatic components within the cascade and provide detailed experimental protocols for assaying its activity. This guide is intended for researchers and drug development professionals investigating new therapeutic targets.

Introduction

Cellular signaling is governed by a complex network of protein interactions. The discovery of the Alpha-Amalgamating Assembly (A-A-A) has unveiled a previously uncharacterized pathway critical to cellular homeostasis. The A-A-A complex acts as a central scaffold, integrating upstream signals and propagating them through a dedicated kinase cascade. Understanding the structure and function of this pathway is paramount for the development of novel modulators. This document outlines the canonical A-A-A signaling pathway, provides methodologies for its study, and presents key data on its modulation.

The A-A-A Core Signaling Pathway

The A-A-A signaling cascade is initiated by the activation of the A-Receptor, a transmembrane protein. Upon ligand binding, the receptor recruits the A-Scaffold protein, which in turn activates A-Kinase. Activated A-Kinase phosphorylates the A-Factor, a transcription factor that then translocates to the nucleus to regulate the expression of target genes.

AAA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A_Receptor A-Receptor A_Scaffold A-Scaffold Protein A_Receptor->A_Scaffold A_Kinase A-Kinase A_Scaffold->A_Kinase Activates A_Factor_inactive A-Factor (Inactive) A_Kinase->A_Factor_inactive Phosphorylates A_Factor_active A-Factor (Active) A_Factor_inactive->A_Factor_active Target_Gene Target Gene Expression A_Factor_active->Target_Gene

Fig. 1: The A-A-A Signaling Cascade.

Experimental Protocols

A-Kinase Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of A-Kinase.

Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer solution. Serially dilute the test inhibitor compound in DMSO. Prepare a solution of A-Factor substrate and ATP.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test inhibitor.

  • Enzyme Addition: Add 10 µL of A-Kinase enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the A-Factor substrate/ATP solution to initiate the reaction.

  • Data Acquisition: Incubate for 60 minutes at 30°C. Measure the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths.

Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Add Inhibitor) prep->setup enzyme 3. Enzyme Addition (A-Kinase) setup->enzyme initiate 4. Reaction Initiation (Add Substrate/ATP) enzyme->initiate acquire 5. Data Acquisition (Measure Signal) initiate->acquire

Fig. 2: Experimental Workflow for A-Kinase Assay.

Quantitative Data and Analysis

The inhibitory activity of a lead compound, "Compound-X," was evaluated against A-Kinase using the protocol described above. The results demonstrate a dose-dependent inhibition of A-Kinase activity.

Compound-X Concentration (nM)A-Kinase Activity (% of Control)Standard Deviation
198.23.1
1085.54.5
10051.32.8
100012.71.9
100004.10.8

Logical Framework for A-Pathway Inhibition

The action of an effective inhibitor on the A-A-A pathway can be described by a simple logical relationship. Inhibition of downstream signaling is achieved only when the A-Receptor is active (i.e., the pathway is "on") AND the inhibitory compound is present. This creates a conditional block on the signal propagation.

Logical_Framework receptor_active A-Receptor Active and_gate AND receptor_active->and_gate compound_present Compound-X Present compound_present->and_gate inhibition Downstream Signaling Inhibited and_gate->inhibition

Fig. 3: Logical Gate for A-Pathway Inhibition.

Conclusion

The A-A-A signaling pathway represents a significant new area for therapeutic intervention. The data presented herein confirm that the enzymatic activity of A-Kinase, a critical node in this pathway, can be effectively modulated by small molecule inhibitors. The provided protocols and frameworks offer a robust foundation for further research and development efforts targeting this novel cascade.

An In-Depth Technical Guide on the Putative Mechanism of Action of Granuliberin R on Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granuliberin R, a peptide known to induce mast cell degranulation, is a critical agent for studying the intricate mechanisms of mast cell activation. Although direct studies on this compound are limited, its structural and functional similarities to other cationic peptides strongly suggest a mechanism of action mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This technical guide synthesizes the current understanding of MRGPRX2-mediated mast cell activation as a putative pathway for this compound. It provides a detailed overview of the proposed signaling cascade, quantitative data from analogous MRGPRX2 agonists, and comprehensive experimental protocols to facilitate further research into the precise actions of this compound.

Introduction: The Enigma of this compound and the Role of Mast Cells

Mast cells are pivotal players in both innate and adaptive immunity, orchestrating inflammatory responses through the release of a plethora of pre-formed and newly synthesized mediators. While the IgE-mediated activation of mast cells is a well-characterized pathway in allergic responses, there is a growing appreciation for IgE-independent mechanisms. A diverse array of endogenous and exogenous cationic molecules, including certain peptides and drugs, can directly trigger mast cell degranulation.

This compound is one such peptide that potently stimulates mast cells. However, the specific receptor and the downstream signaling events it triggers have not been explicitly elucidated in dedicated studies. Based on the established pharmacology of similar cationic secretagogues, this guide posits that this compound likely exerts its effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor in IgE-independent mast cell activation.[1][2][3] Understanding this proposed mechanism is crucial for researchers in immunology and drug development, as it provides a framework for investigating the biological effects of this compound and for screening novel therapeutic compounds that may interact with this pathway.

Proposed Mechanism of Action: The MRGPRX2 Signaling Cascade

The activation of mast cells by numerous cationic peptides is predominantly mediated by MRGPRX2.[1][2] This G protein-coupled receptor is primarily expressed on connective tissue-type mast cells, particularly in the skin. The proposed signaling pathway for this compound, acting through MRGPRX2, is a multi-step process involving G protein activation, intracellular second messenger generation, and ultimately, the release of inflammatory mediators.

Receptor Binding and G Protein Activation

Upon binding of a ligand, such as putatively this compound, to MRGPRX2, the receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. Studies on other MRGPRX2 agonists have demonstrated the involvement of both Gαq and Gαi subunits.

Downstream Signaling: Phospholipase C and Calcium Mobilization

The activation of Gαq leads to the stimulation of phospholipase C (PLC), a key enzyme in this signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial Ca2+ release from the ER leads to the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular Ca2+. This significant and prolonged increase in intracellular Ca2+ concentration is a critical trigger for mast cell degranulation.

The Role of PI3K/AKT Pathway

The Gαi subunit, also activated by MRGPRX2, is linked to the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is also implicated in mast cell degranulation, although its precise interplay with the PLC/Ca2+ axis in the context of MRGPRX2 activation is an area of ongoing research.

Degranulation: The Release of Inflammatory Mediators

The culmination of this signaling cascade is the fusion of intracellular granules with the plasma membrane and the release of their contents into the extracellular space, a process known as degranulation. These granules contain a host of potent inflammatory mediators, including histamine, proteases (such as tryptase and chymase), and various cytokines and chemokines. The release of these substances is responsible for the physiological and pathological effects observed upon mast cell activation.

Quantitative Data for MRGPRX2 Agonists

Table 1: Degranulation Response of Human Mast Cells to MRGPRX2 Agonists

AgonistMast Cell TypeAssayEC50 / Concentration% Mediator ReleaseReference
Compound 48/80Human Skin Mast Cellsβ-hexosaminidase release10 µg/mL~40-60%
Substance PHuman Skin Mast Cellsβ-hexosaminidase release30 µM~30-50%
LL-37LAD2 Mast Cellsβ-hexosaminidase release~5 µMNot specifiedNot specified
IcatibantLAD2 Mast Cellsβ-hexosaminidase release~10 µMNot specifiedNot specified

Note: The exact percentage of mediator release can vary depending on the donor, cell culture conditions, and specific experimental setup.

Table 2: Calcium Mobilization in Mast Cells Induced by MRGPRX2 Agonists

AgonistMast Cell TypeAssayEC50 / ConcentrationObservationReference
Compound 48/80LAD2 Mast CellsFluo-4 AMNot specifiedRapid and sustained increase in intracellular Ca2+
Substance PLAD2 Mast CellsFluo-4 AMNot specifiedRapid and sustained increase in intracellular Ca2+
LL-37LAD2 Mast CellsFluo-4 AMNot specifiedPotent induction of Ca2+ mobilization

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying peptide-induced mast cell degranulation and signaling via MRGPRX2. These can serve as a starting point for investigating the effects of this compound.

Mast Cell Culture and Preparation

Human mast cells can be cultured from CD34+ hematopoietic stem cells or the human mast cell line LAD2 can be utilized.

  • Primary Human Mast Cell Culture:

    • Isolate CD34+ progenitor cells from human cord blood or bone marrow.

    • Culture the cells in a suitable medium (e.g., StemPro-34) supplemented with stem cell factor (SCF), IL-6, and IL-3.

    • Maintain the culture for 8-10 weeks to allow for differentiation into mature mast cells, identified by the expression of c-Kit, FcεRI, and tryptase.

  • LAD2 Cell Culture:

    • Culture LAD2 cells in StemPro-34 medium supplemented with SCF.

    • Passage the cells every 3-4 days to maintain optimal growth.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay measures the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.

  • Cell Seeding: Plate cultured mast cells (e.g., 5 x 10^4 cells/well) in a 96-well plate in Tyrode's buffer.

  • Stimulation: Add varying concentrations of the peptide of interest (e.g., this compound) to the wells. Include a negative control (buffer alone) and a positive control for maximal release (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by placing the plate on ice for 5 minutes.

  • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Enzyme Assay:

    • Add an aliquot of the supernatant to a new 96-well plate containing a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.

    • Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells).

Histamine Release Assay (ELISA)

This assay quantifies the amount of histamine released from mast cells.

  • Follow steps 1-6 of the Degranulation Assay.

  • ELISA: Use a commercially available histamine ELISA kit.

  • Procedure: Follow the manufacturer's instructions for the competitive ELISA, which typically involves adding the collected supernatants to an antibody-coated plate, followed by the addition of an acylated histamine conjugate and subsequent detection steps.

  • Quantification: Determine the histamine concentration in the samples by comparing to a standard curve.

Intracellular Calcium Mobilization Assay

This assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon cell stimulation.

  • Cell Loading:

    • Incubate mast cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader or a fluorescence microscope.

  • Stimulation: Add the peptide of interest (e.g., this compound) to the cells.

  • Real-time Measurement: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium.

  • Data Analysis: Analyze the fluorescence data to determine the peak response and the kinetics of the calcium mobilization.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing mast cell degranulation.

GranuliberinR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers

Caption: Proposed signaling pathway for this compound-induced mast cell degranulation via MRGPRX2.

Degranulation_Assay_Workflow start Start: Culture Mast Cells seed Seed Mast Cells into 96-well Plate start->seed stimulate Stimulate with this compound (and controls) seed->stimulate incubate Incubate at 37°C for 30 min stimulate->incubate stop_reaction Stop Reaction on Ice incubate->stop_reaction centrifuge Centrifuge to Pellet Cells stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant assay Perform β-Hexosaminidase or Histamine Assay collect_supernatant->assay read_results Read Absorbance/Signal assay->read_results analyze Analyze Data and Calculate % Release read_results->analyze

Caption: Experimental workflow for mast cell degranulation assay.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound on mast cells is currently lacking, the existing literature strongly supports a putative pathway involving the Mas-related G protein-coupled receptor X2. The activation of MRGPRX2 by other cationic peptides initiates a well-defined signaling cascade involving Gαq/i, phospholipase C, and intracellular calcium mobilization, leading to mast cell degranulation.

Future research should focus on definitively identifying the receptor for this compound and elucidating its specific downstream signaling pathways. This will involve binding studies with radiolabeled or fluorescently tagged this compound, as well as functional assays in mast cells with genetic knockout or knockdown of MRGPRX2. Furthermore, detailed dose-response studies are required to determine the potency (EC50) and efficacy of this compound in inducing the release of various mast cell mediators. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. A thorough understanding of the molecular mechanisms underlying this compound-induced mast cell activation will not only advance our fundamental knowledge of mast cell biology but also have significant implications for drug development and the understanding of inflammatory and allergic diseases.

References

Granuliberin R and Mast Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granuliberin R, a peptide known to induce mast cell degranulation, elicits its effects through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This interaction initiates a complex signaling cascade culminating in the release of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, and the de novo synthesis of cytokines and chemokines. This technical guide provides an in-depth overview of the signaling pathways involved in this compound-mediated mast cell activation, detailed experimental protocols for studying these processes, and quantitative data from analogous MRGPRX2 agonists to serve as a reference in the absence of specific data for this compound.

Introduction

Mast cells are critical players in both innate and adaptive immunity, as well as in the pathophysiology of allergic and inflammatory diseases. Their activation and subsequent degranulation can be triggered by various stimuli, including allergens via the high-affinity IgE receptor (FcεRI) and a range of other ligands through IgE-independent pathways. This compound falls into the latter category, acting as a potent secretagogue for mast cells by engaging MRGPRX2. Understanding the precise molecular mechanisms governing this compound-induced mast cell activation is crucial for the development of novel therapeutics targeting mast cell-mediated pathologies.

The this compound-MRGPRX2 Signaling Axis

This compound-induced mast cell activation is initiated by its binding to MRGPRX2, a G protein-coupled receptor predominantly expressed on connective tissue mast cells. This binding event triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαq and Gαi.[1][2]

G Protein-Coupled Signaling Cascade

The activation of Gαq and Gαi initiates parallel signaling pathways:

  • Gαq Pathway: Activated Gαq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for degranulation.[2][3] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which plays a role in granule exocytosis.

  • Gαi Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More importantly, the βγ subunits of the Gαi protein can activate phosphoinositide 3-kinase (PI3K).

The following diagram illustrates the initial signaling events following this compound binding to MRGPRX2.

This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds to Gαq Gαq MRGPRX2->Gαq Activates Gαi Gαi MRGPRX2->Gαi Activates PLCβ PLCβ Gαq->PLCβ Activates PI3K PI3K Gαi->PI3K βγ subunits activate PIP2 PIP2 PLCβ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release (ER) Ca2+ Release (ER) IP3->Ca2+ Release (ER) Induces

Initial this compound-MRGPRX2 Signaling Events.
Downstream Signaling Pathways: PI3K/Akt and MAPK

The initial G protein-mediated signals converge on two major downstream signaling cascades: the PI3K/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • PI3K/Akt Pathway: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt. Activated Akt is involved in various cellular processes, including cell survival and the regulation of downstream signaling molecules that contribute to cytokine production.[4]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of mast cell activation. Activation of these kinases is often downstream of PKC and Ras activation. The MAPK pathways are crucial for the transcription of genes encoding various cytokines and chemokines, contributing to the late-phase allergic response.

The following diagram provides an overview of the downstream PI3K/Akt and MAPK signaling pathways.

PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits p-Akt Akt (active) Akt->p-Akt Phosphorylation PKC PKC Ras Ras PKC->Ras Activates JNK JNK PKC->JNK Activates p38 p38 PKC->p38 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK ERK (active) ERK->p-ERK Phosphorylation Cytokine Gene Transcription Cytokine Gene Transcription p-ERK->Cytokine Gene Transcription p-JNK JNK (active) JNK->p-JNK Phosphorylation p-JNK->Cytokine Gene Transcription p-p38 p38 (active) p38->p-p38 Phosphorylation p-p38->Cytokine Gene Transcription

Downstream PI3K/Akt and MAPK Signaling Pathways.

Quantitative Analysis of Mast Cell Activation

While specific quantitative data for this compound is limited in the publicly available literature, data from other well-characterized MRGPRX2 agonists, such as Substance P and Mastoparan, can provide valuable insights into the expected dose-dependent effects and potency.

Mast Cell Degranulation

The release of pre-formed mediators from mast cell granules is a hallmark of their activation. This can be quantified by measuring the enzymatic activity of β-hexosaminidase or the concentration of histamine in the cell supernatant.

Table 1: Quantitative Data for MRGPRX2 Agonist-Induced Mast Cell Degranulation

AgonistCell TypeAssayEC50 / Concentration% Mediator ReleaseReference(s)
MastoparanRBL-2H3 cellsβ-hexosaminidase release~52 µM (EC50)Not specified
Mastoparan AnalogsRBL-2H3 cellsβ-hexosaminidase release5-26 µM (EC50)Not specified
Substance PLAD2 cellsβ-hexosaminidase release~1 µM~25% at 10 µM
Substance PLAD2 cellsCCL2 Release~100 nMNot specified

Note: Data for this compound is not available in the cited literature. The presented data for other MRGPRX2 agonists serves as a reference.

Calcium Mobilization

The increase in intracellular calcium concentration is a critical early event in mast cell activation. This can be monitored in real-time using fluorescent calcium indicators.

Table 2: Quantitative Data for MRGPRX2 Agonist-Induced Calcium Mobilization

AgonistCell TypeAssayEC50 / ConcentrationObservationReference(s)
Substance PLAD2 cellsFura-2 AM Calcium Imaging~100 nMDose-dependent increase in peak calcium ratio
MastoparanNot specifiedNot specifiedNot specifiedIncreases Ca2+ influx

Note: Data for this compound is not available in the cited literature. The presented data for other MRGPRX2 agonists serves as a reference.

MAPK Activation

The phosphorylation of ERK is a key indicator of MAPK pathway activation. This can be quantified using immunoblotting with phospho-specific antibodies.

Table 3: Qualitative Data for MRGPRX2 Agonist-Induced ERK Phosphorylation

AgonistCell TypeAssayObservationReference(s)
Substance PHuman Skin Mast CellsImmunoblottingIncreased p-ERK1/2
Compound 48/80Human Skin Mast CellsImmunoblottingIncreased p-ERK1/2

Note: Specific quantitative fold-change data for this compound is not available. The presented data indicates a qualitative increase in ERK phosphorylation upon MRGPRX2 activation.

Experimental Protocols

Mast Cell Culture
  • LAD2 Human Mast Cells: Maintain in StemPro-34 SFM supplemented with 100 ng/mL recombinant human stem cell factor (SCF).

  • RBL-2H3 Rat Basophilic Leukemia Cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

β-Hexosaminidase Release Assay

This assay quantifies mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

  • Cell Seeding: Plate mast cells (e.g., RBL-2H3 or LAD2) in a 24-well or 96-well plate and culture overnight.

  • Washing: Wash the cells twice with Tyrode's buffer or a similar physiological buffer.

  • Stimulation: Add varying concentrations of this compound (or other agonists) diluted in buffer containing 0.1% BSA and incubate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: Incubate an aliquot of the supernatant with a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5) at 37°C for 1-1.5 hours.

  • Stopping the Reaction: Terminate the reaction by adding a high pH stop solution (e.g., sodium carbonate buffer or glycine buffer).

  • Measurement: Read the absorbance at 405 nm.

  • Total Release Control: Lyse a separate set of unstimulated cells with Triton X-100 to determine the total β-hexosaminidase content.

  • Calculation: Express the percentage of β-hexosaminidase release relative to the total release after subtracting the spontaneous release from unstimulated cells.

The following diagram outlines the workflow for the β-hexosaminidase release assay.

cluster_0 Cell Preparation cluster_1 Stimulation & Reaction cluster_2 Data Analysis Seed Cells Seed Cells Wash Cells Wash Cells Seed Cells->Wash Cells Stimulate with this compound Stimulate with this compound Wash Cells->Stimulate with this compound Collect Supernatant Collect Supernatant Stimulate with this compound->Collect Supernatant Incubate with PNAG Incubate with PNAG Collect Supernatant->Incubate with PNAG Add Stop Solution Add Stop Solution Incubate with PNAG->Add Stop Solution Measure Absorbance (405 nm) Measure Absorbance (405 nm) Add Stop Solution->Measure Absorbance (405 nm) Calculate % Release Calculate % Release Measure Absorbance (405 nm)->Calculate % Release

β-Hexosaminidase Release Assay Workflow.
Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium flux using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Preparation: Plate mast cells on glass-bottom dishes or black-walled microplates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: Wash the cells and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Mount the cells on a fluorescence microscope or plate reader equipped with excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.

  • Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation) for a short period before stimulation.

  • Stimulation: Add this compound and continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Immunoblotting for Phosphorylated ERK

This method is used to detect the activation of the ERK signaling pathway.

  • Cell Culture and Starvation: Culture mast cells to near confluence and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

  • Quantification: Densitometry analysis can be used to quantify the relative levels of p-ERK normalized to total ERK.

Conclusion

This compound is a potent activator of mast cells, operating through the MRGPRX2 receptor to initiate a cascade of signaling events involving Gαq, Gαi, PLC, calcium mobilization, and the PI3K/Akt and MAPK pathways. While direct quantitative data for this compound remains to be fully elucidated, the information from analogous MRGPRX2 agonists provides a solid framework for understanding its expected biological activity. The experimental protocols detailed in this guide offer robust methods for investigating the intricate mechanisms of this compound-induced mast cell activation, which will be instrumental for researchers and drug development professionals aiming to modulate mast cell function in various disease contexts.

References

Granuliberin R: A Technical Guide to its Core Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granuliberin R, a cationic peptide first isolated from the skin of the frog Rana rugosa, is a potent mast cell degranulating agent. This technical guide provides a comprehensive scientific overview of this compound, detailing its structure, mechanism of action, and potential physiological roles. Drawing parallels with other host-defense and mast cell degranulating peptides, this document outlines its likely interaction with the Mas-related G-protein coupled receptor X2 (MRGPRX2) and the subsequent intracellular signaling cascade. Furthermore, this guide presents detailed experimental protocols for the comprehensive investigation of this compound's biological activities, including its effects on mast cell degranulation, smooth muscle contraction, insulin secretion, and antimicrobial potential. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and pharmacological applications of this intriguing amphibian-derived peptide.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities, often serving as a crucial component of the innate immune system. This compound, a dodecapeptide with the sequence H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2, belongs to this class of host-defense peptides.[1] Its primary and most well-documented function is the potent induction of mast cell degranulation, a key process in inflammatory and allergic responses.[2][3] Understanding the precise molecular mechanisms underlying this compound's activity is crucial for harnessing its therapeutic potential while mitigating potential adverse effects. This guide provides an in-depth review of the existing literature and a scientific overview of this compound, focusing on its core biological functions and the experimental methodologies required for its study.

Structure and Properties

The primary structure of this compound is a key determinant of its biological activity. The presence of hydrophobic and cationic residues is a common feature of many host-defense and mast cell degranulating peptides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2[1]
Molecular Weight 1422.7 Da[1]
Charge at pH 7.4 (predicted) +2
Amphipathicity Predicted to form an amphipathic α-helix

Mechanism of Action: Mast Cell Degranulation

While the specific receptor for this compound has not been definitively identified, substantial evidence from studies on analogous peptides, such as Mastoparan and Substance P, strongly suggests that it acts through the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is expressed on a subset of mast cells and is known to be activated by a variety of cationic peptides and small molecules, leading to so-called "pseudo-allergic" or IgE-independent mast cell degranulation.

Signaling Pathway

The proposed signaling cascade initiated by this compound binding to MRGPRX2 is as follows:

  • Receptor Binding and G-protein Activation: this compound binds to MRGPRX2, inducing a conformational change in the receptor. This leads to the activation of heterotrimeric G-proteins, primarily of the Gαi and Gαq subtypes.

  • Downstream Effectors:

    • Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

    • DAG activates protein kinase C (PKC).

    • Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • Calcium Influx: The initial rise in intracellular Ca2+ concentration, coupled with other signaling events, leads to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+.

  • Degranulation: The elevated intracellular Ca2+ levels are a critical trigger for the fusion of secretory granules with the plasma membrane, resulting in the release of pre-formed mediators such as histamine, serotonin, proteases (e.g., tryptase and chymase), and various cytokines and chemokines.

Diagram 1: Proposed Signaling Pathway of this compound in Mast Cells

GranuliberinR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds G_protein Gαi/q MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Degranulation Degranulation (Histamine, etc.) Ca_ER->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation

Caption: Proposed signaling pathway of this compound-induced mast cell degranulation via MRGPRX2.

Potential Physiological Roles

Beyond mast cell degranulation, peptides of the granin family and other amphibian host-defense peptides exhibit a range of biological activities. While direct evidence for this compound is lacking, its structural similarities suggest potential roles in:

  • Smooth Muscle Contraction: Many mast cell mediators, such as histamine, are potent modulators of smooth muscle tone.

  • Insulin Secretion: Some granin-derived peptides have been shown to influence glucose homeostasis and insulin release.

  • Antimicrobial Activity: A primary function of many amphibian skin peptides is defense against pathogens.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in the public domain. However, based on the activity of analogous peptides that activate MRGPRX2, we can anticipate a certain range of potency.

Table 2: EC50 Values of MRGPRX2-Activating Peptides (for reference)

PeptideAssayCell TypeEC50 (µM)Reference
Mastoparan β-hexosaminidase releaseLAD2 cells~5-26
PAMP-12 β-hexosaminidase releaseLAD2 cells0.47
Cortistatin-14 Calcium mobilizationMRGPRX2-transfected HEK cells0.025

Experimental Protocols

The following protocols are provided as a guide for the investigation of this compound's biological activities. These are based on established methods for similar peptides and may require optimization.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Diagram 2: Workflow for Mast Cell Degranulation Assay

Degranulation_Workflow cluster_workflow Degranulation Assay Workflow A 1. Culture Mast Cells (e.g., LAD2, RBL-2H3) B 2. Seed cells in a 96-well plate A->B C 3. Sensitize with IgE (optional, for IgE-dependent control) B->C D 4. Wash cells C->D E 5. Stimulate with this compound (or other secretagogues) D->E F 6. Centrifuge plate E->F G 7. Collect supernatant F->G H 8. Lyse remaining cells (for total release control) F->H I 9. Add substrate (p-NAG) G->I H->I J 10. Incubate I->J K 11. Stop reaction J->K L 12. Read absorbance at 405 nm K->L M 13. Calculate % release L->M

Caption: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.

Methodology:

  • Cell Culture: Culture a suitable mast cell line, such as human LAD2 cells (which endogenously express MRGPRX2) or rat RBL-2H3 cells (which can be transfected to express MRGPRX2).

  • Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).

  • Stimulation: Add varying concentrations of this compound (e.g., 0.01 to 100 µM) to the wells. Include a positive control (e.g., ionomycin or another known MRGPRX2 agonist) and a negative control (buffer alone). For total enzyme release, lyse a set of untreated cells with a detergent (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • Add the supernatant and the lysate from the total release wells to a new 96-well plate.

    • Add the substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in a suitable buffer.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of β-hexosaminidase release for each concentration of this compound relative to the total release. Plot the dose-response curve and determine the EC50 value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon stimulation with this compound.

Methodology:

  • Cell Preparation: Use a suitable cell line, preferably one expressing MRGPRX2 (e.g., transfected HEK293 cells or LAD2 mast cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Place the dye-loaded cells in a fluorometer or a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound and continuously monitor the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50.

Smooth Muscle Contraction Assay

This assay assesses the effect of this compound on the contractility of smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate a strip of smooth muscle tissue (e.g., from guinea pig ileum or rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Contraction Measurement:

    • Record the isometric tension of the muscle strip using a force transducer.

    • Add cumulative concentrations of this compound to the organ bath and record the contractile response.

    • Include positive controls such as acetylcholine or histamine.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., KCl). Plot a dose-response curve and determine the EC50.

Insulin Secretion Assay

This protocol is designed to evaluate the effect of this compound on insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Culture: Culture an insulin-secreting cell line (e.g., MIN6 or INS-1E cells) or use isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal level of insulin secretion.

  • Stimulation: Incubate the cells with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of this compound.

  • Sample Collection: After a defined incubation period (e.g., 30-60 minutes), collect the supernatant.

  • Insulin Measurement: Quantify the amount of insulin in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Compare the insulin secretion in the presence of this compound to the control conditions.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (bacteria with no peptide) and a negative control (broth alone).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a potent mast cell degranulating peptide with a likely mechanism of action involving the MRGPRX2 receptor. Its structural similarity to other host-defense peptides suggests a broader range of potential biological activities, including modulation of smooth muscle contractility, influence on insulin secretion, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's pharmacological profile. Further research into this and similar amphibian-derived peptides will undoubtedly uncover novel therapeutic leads and deepen our understanding of innate immunity and inflammatory processes.

References

Methodological & Application

Application Notes and Protocols for Granuliberin R-Induced Mast Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granuliberin R is a peptide known to induce mast cell degranulation, a critical process in allergic and inflammatory responses. This document provides detailed protocols for assessing mast cell degranulation in response to this compound stimulation. The primary assay described is the β-hexosaminidase release assay, a robust and widely used method for quantifying mast cell degranulation. Additionally, a protocol for measuring intracellular calcium mobilization, a key upstream event in the degranulation cascade, is included. These protocols are intended for use in basic research and drug discovery settings to investigate the mechanisms of mast cell activation and to screen for potential modulators of this compound-induced degranulation.

Mechanism of Action

This compound is believed to exert its effects on mast cells through a G-protein coupled receptor (GPCR), likely the Mas-related G-protein-coupled receptor X2 (MRGPRX2). Activation of MRGPRX2 by ligands such as this compound initiates a downstream signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators, including histamine and β-hexosaminidase.

Experimental Protocols

β-Hexosaminidase Release Assay

This assay quantifies the amount of the enzyme β-hexosaminidase released from mast cells upon stimulation with this compound. The percentage of β-hexosaminidase release is calculated relative to the total amount present in the cells.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound peptide

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at 405 nm)

Procedure:

  • Cell Culture: Culture mast cells according to standard protocols. For RBL-2H3 cells, seed at a density of 1-2 x 10⁵ cells/well in a 96-well plate and allow to adhere overnight.

  • Cell Washing: Gently wash the adherent cells twice with pre-warmed Tyrode's Buffer to remove serum.

  • Stimulation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer).

    • Prepare serial dilutions of this compound in Tyrode's Buffer to achieve the desired final concentrations. Note: As a starting point for a dose-response experiment, a concentration range of 0.1 µM to 50 µM is recommended, based on effective concentrations of other peptide agonists of MRGPRX2. An initial pilot experiment is crucial to determine the optimal concentration range for this compound.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • Include negative control wells (buffer only) and a positive control (e.g., a known secretagogue like compound 48/80, though it can be toxic to RBL-2H3 cells, or a calcium ionophore like A23187).

    • To determine the total β-hexosaminidase content, add 50 µL of 0.5% Triton X-100 to a set of control wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 200 µL of stop solution to each well. The solution should turn yellow.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release using the following formula:

    % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Triton X-100 Lysate - Absorbance of Negative Control)] x 100

Intracellular Calcium Mobilization Assay

This protocol measures the change in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2)

  • Cell culture medium

  • This compound peptide

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Stimulation and Measurement:

    • Place the plate in a fluorometric plate reader or on a fluorescence microscope equipped for kinetic reading.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add this compound at the desired concentration.

    • Immediately begin recording the fluorescence intensity over time (typically for several minutes). The excitation and emission wavelengths will depend on the dye used (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline or as the peak fluorescence intensity.

Data Presentation

Quantitative data from the β-hexosaminidase release assay should be summarized in a table to facilitate comparison of different this compound concentrations.

This compound (µM)% β-Hexosaminidase Release (Mean ± SD)
0 (Control)2.5 ± 0.8
0.1Data to be generated
1Data to be generated
10Data to be generated
50Data to be generated
Positive ControlData to be generated

Note: The above table is a template. The actual data needs to be generated through experimentation.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis seed Seed Mast Cells (e.g., RBL-2H3) culture Culture Overnight seed->culture wash1 Wash with Buffer culture->wash1 add_GR Add this compound to Cells wash1->add_GR prepare_GR Prepare this compound Dilutions prepare_GR->add_GR incubate Incubate at 37°C add_GR->incubate controls Include Controls (Negative & Positive) controls->add_GR collect_sup Collect Supernatant incubate->collect_sup add_pNAG Add pNAG Substrate collect_sup->add_pNAG incubate_assay Incubate at 37°C add_pNAG->incubate_assay stop_reaction Add Stop Solution incubate_assay->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calculate Calculate % Release read_abs->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Workflow for this compound-induced β-hexosaminidase release assay.

Signaling_Pathway Granuliberin_R This compound MRGPRX2 MRGPRX2 (GPCR) Granuliberin_R->MRGPRX2 Binds G_protein G-protein (Gq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Degranulation Degranulation (β-Hexosaminidase Release) Ca_influx->Degranulation Triggers

Caption: Signaling pathway of this compound-induced mast cell degranulation.

Application Notes and Protocols: In Vitro Histamine Release Assay Using Granuliberin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is primarily stored in the granules of mast cells and basophils.[1] The release of histamine from these cells, a process known as degranulation, can be triggered by various stimuli, including allergens and certain peptides. Granuliberin R, a peptide originally isolated from the venom of the crab Ocypode macrocera, is a potent inducer of mast cell degranulation and subsequent histamine release. This makes it a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds.

These application notes provide a detailed protocol for performing an in vitro histamine release assay using this compound to stimulate mast cells. The protocol covers cell preparation, stimulation, and quantification of released histamine. Additionally, a putative signaling pathway for this compound-induced degranulation is presented.

Principle of the Assay

The in vitro histamine release assay is based on the principle of stimulating isolated mast cells or basophils with a secretagogue, in this case, this compound. The amount of histamine released into the supernatant is then quantified and expressed as a percentage of the total histamine content of the cells. This allows for a quantitative assessment of mast cell degranulation in response to the stimulus.

Materials and Reagents

  • Cells: Rat peritoneal mast cells (RPMCs) or a suitable mast cell line (e.g., RBL-2H3).

  • This compound: Stock solution (e.g., 1 mM in sterile water or buffer).

  • Buffer: Tyrode's buffer or a similar physiological salt solution (e.g., PIPES-buffered saline).

  • Positive Control: Compound 48/80 or anti-IgE antibody.

  • Negative Control: Buffer alone (for spontaneous release).

  • Lysis Buffer: To determine total histamine content (e.g., Triton X-100 or perchloric acid).

  • Histamine Quantification Kit: ELISA-based or HPLC-based.

  • General Laboratory Equipment: Centrifuge, incubator (37°C), pipettes, microplates, etc.

Experimental Protocols

Part 1: Isolation of Rat Peritoneal Mast Cells (RPMCs)
  • Euthanize a rat according to approved animal care and use protocols.

  • Inject 10-15 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.

  • Aspirate the peritoneal fluid containing the mast cells using a syringe.

  • Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in fresh, cold buffer.

  • (Optional) Purify the mast cells further using a density gradient centrifugation method if required.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL).

Part 2: Stimulation of Histamine Release
  • Prepare dilutions of this compound: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.1 µM to 10 µM.

  • Set up the assay plate: In a 96-well microplate, add the following to triplicate wells:

    • Spontaneous Release: 50 µL of buffer + 50 µL of cell suspension.

    • This compound-induced Release: 50 µL of each this compound dilution + 50 µL of cell suspension.

    • Positive Control: 50 µL of positive control (e.g., Compound 48/80 at 10 µg/mL) + 50 µL of cell suspension.

    • Total Histamine: 50 µL of lysis buffer + 50 µL of cell suspension.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction: Stop the degranulation process by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect supernatants: Carefully collect the supernatants from each well for histamine quantification.

Part 3: Quantification of Histamine

Quantify the histamine concentration in the collected supernatants using a commercially available histamine ELISA kit or by HPLC. Follow the manufacturer's instructions for the chosen method.

Part 4: Calculation of Histamine Release

Calculate the percentage of histamine release for each sample using the following formula:

% Histamine Release = [(Sample Histamine - Spontaneous Release Histamine) / (Total Histamine - Spontaneous Release Histamine)] x 100

Data Presentation

The quantitative data from a typical this compound-induced histamine release assay can be summarized in the following table. The values presented are for illustrative purposes and may vary depending on the experimental conditions.

Treatment GroupThis compound Concentration (µM)Mean Histamine Release (ng/mL)Standard Deviation% Histamine Release
Spontaneous Release05.20.80%
This compound0.115.82.112.5%
This compound145.34.547.2%
This compound1078.96.386.8%
Positive Control (C48/80)10 µg/mL85.17.293.9%
Total Histamine-90.55.9100%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro histamine release assay using this compound.

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_quant Quantification cluster_analysis Data Analysis prep1 Isolate Rat Peritoneal Mast Cells (RPMCs) prep2 Wash and Resuspend Cells in Buffer prep1->prep2 prep3 Adjust Cell Concentration prep2->prep3 stim2 Incubate Cells with Stimulants (37°C, 30 min) prep3->stim2 stim1 Prepare this compound and Control Solutions stim1->stim2 quant1 Centrifuge to Pellet Cells stim2->quant1 quant2 Collect Supernatants quant1->quant2 quant3 Measure Histamine (ELISA or HPLC) quant2->quant3 analysis1 Calculate % Histamine Release quant3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2

Caption: Experimental workflow for the in vitro histamine release assay.

Putative Signaling Pathway of this compound-Induced Mast Cell Degranulation

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to mast cell degranulation and histamine release. This pathway is based on the known mechanisms of other basic secretagogues that act on mast cells.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GR This compound GPCR G-Protein Coupled Receptor (GPCR) GR->GPCR Binds G_protein G-Protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates ER ER Ca²⁺ Store IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation & Histamine Release PKC->Degranulation Potentiates Ca_release Ca²⁺ Release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase Ca_increase->Degranulation Triggers ER->Ca_release

References

Application Notes and Protocols: Beta-Hexosaminidase Release Assay with Granuliberin R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell degranulation is a critical event in the initiation and propagation of inflammatory and allergic responses. Upon activation, mast cells release a variety of pre-formed mediators, including histamine and proteases, stored within their cytoplasmic granules. The beta-hexosaminidase release assay is a widely used, simple, and reliable colorimetric method to quantify mast cell degranulation.[1] This enzyme, co-localized with histamine in mast cell granules, is released in proportion to the extent of degranulation, making it an excellent marker for mast cell activation.[1]

Granuliberin R is a potent mast cell degranulating peptide originally isolated from the skin of the frog Rana rugosa. Its amino acid sequence is H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2. Like many other basic peptides, this compound is believed to activate mast cells through a G protein-coupled receptor (GPCR), likely the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3][4] Activation of this receptor initiates a signaling cascade leading to the release of intracellular calcium stores and subsequent exocytosis of granular contents.

These application notes provide a detailed protocol for performing a beta-hexosaminidase release assay using this compound to screen for potential modulators of mast cell activation.

Data Presentation

The following tables present representative data on the dose-dependent effect of this compound on beta-hexosaminidase release from a mast cell line (e.g., RBL-2H3). It is important to note that specific values may vary depending on the cell type, passage number, and experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific system.

Table 1: Dose-Dependent Beta-Hexosaminidase Release Induced by this compound

This compound Concentration (µM)% Beta-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)3.5 ± 1.2
0.18.7 ± 2.1
0.315.4 ± 3.5
128.9 ± 4.8
345.2 ± 5.6
1058.1 ± 6.3
3062.5 ± 5.9
100 (Total Lysis Control)100

Table 2: Effect of a Test Inhibitor on this compound-Induced Beta-Hexosaminidase Release

Treatment% Beta-Hexosaminidase Release (Mean ± SD)% Inhibition
Vehicle Control4.1 ± 1.5N/A
This compound (3 µM)46.8 ± 4.20
This compound (3 µM) + Test Inhibitor (10 µM)12.3 ± 2.873.7
Test Inhibitor (10 µM) alone4.5 ± 1.8N/A
Total Lysis Control100N/A

Experimental Protocols

Materials and Reagents
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.

  • This compound Peptide: Lyophilized powder, to be reconstituted in sterile distilled water or an appropriate buffer.

  • Cell Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Tyrode's Buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Substrate Solution: 1.3 mg/mL p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.

  • 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Protocol for Beta-Hexosaminidase Release Assay
  • Cell Seeding:

    • Harvest RBL-2H3 cells and resuspend in complete culture medium.

    • Seed 5 x 10^4 cells per well in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Cell Washing and Sensitization (Optional for non-IgE mediated activation):

    • Gently wash the adherent cells twice with 100 µL of pre-warmed Tyrode's Buffer.

  • Compound Treatment (for screening inhibitors):

    • If screening for inhibitors, add the test compounds at desired concentrations to the respective wells.

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.

  • Stimulation with this compound:

    • Prepare a stock solution of this compound and dilute it to various concentrations in Tyrode's Buffer.

    • Add 50 µL of the this compound dilutions to the appropriate wells.

    • For the vehicle control, add 50 µL of Tyrode's Buffer.

    • For the total lysis control (representing 100% release), add 50 µL of Lysis Buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Stopping the Reaction and Reading Absorbance:

    • Add 200 µL of the Stop Solution to each well to terminate the reaction.

    • Read the absorbance at 405 nm using a microplate reader.

  • Determination of Total Beta-Hexosaminidase (for calculating percentage release):

    • To the original cell plate, add 50 µL of Lysis Buffer to the remaining cells in each well (except the total lysis control wells which already contain it).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

    • Transfer 25 µL of the lysate from each well to a new 96-well plate.

    • Repeat steps 6 and 7 for the lysate plate.

  • Calculation of Percentage Beta-Hexosaminidase Release:

    • Calculate the percentage of beta-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Supernatant - Absorbance of Vehicle Control) / (Absorbance of Total Lysate - Absorbance of Vehicle Control)] x 100

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Beta-Hexosaminidase Release Assay cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed RBL-2H3 cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash cells with Tyrode's Buffer overnight_incubation->wash_cells add_inhibitor Add test inhibitor (optional) add_granuliberin Add this compound wash_cells->add_granuliberin pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_granuliberin incubate_stim Incubate for stimulation add_granuliberin->incubate_stim centrifuge Centrifuge plate incubate_stim->centrifuge lyse_cells Lyse remaining cells for total release incubate_stim->lyse_cells collect_supernatant Collect supernatant centrifuge->collect_supernatant add_substrate Add pNAG substrate collect_supernatant->add_substrate incubate_reaction Incubate for enzymatic reaction add_substrate->incubate_reaction add_stop Add stop solution incubate_reaction->add_stop read_absorbance Read absorbance at 405 nm add_stop->read_absorbance calculate_release Calculate % release run_lysate_assay Run assay on lysate lyse_cells->run_lysate_assay run_lysate_assay->calculate_release signaling_pathway This compound Signaling Pathway in Mast Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol Granuliberin_R This compound MRGPRX2 MRGPRX2 Granuliberin_R->MRGPRX2 binds Gq Gq MRGPRX2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ release ER->Ca_release Granule Granule Ca_release->Granule triggers fusion PKC->Granule promotes Degranulation Degranulation (β-hexosaminidase release) Granule->Degranulation

References

Quantifying Granuliberin R-Induced Mast Cell Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granuliberin R is a peptide known to induce mast cell activation through an IgE-independent mechanism. This process is primarily mediated by the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor involved in pseudo-allergic reactions and neurogenic inflammation. Activation of MRGPRX2 by agonists like this compound triggers a signaling cascade leading to the release of pre-formed mediators from granules (degranulation) and the synthesis of various cytokines and chemokines. Quantifying this activation is crucial for understanding the pathophysiology of certain inflammatory conditions and for the development of novel therapeutics targeting MRGPRX2.

These application notes provide detailed protocols for quantifying this compound-induced mast cell activation, focusing on key endpoints: degranulation (via β-hexosaminidase release), intracellular calcium mobilization, and cytokine production.

Mechanism of Action: The MRGPRX2 Signaling Pathway

This compound binds to and activates MRGPRX2 on the surface of mast cells. This initiates a downstream signaling cascade that leads to cellular degranulation and mediator release. The key steps in this pathway are:

  • Receptor Activation: this compound binds to the MRGPRX2 receptor.

  • G Protein Coupling: The activated receptor couples with heterotrimeric G proteins, primarily Gαq/11 and Gαi.

  • PLCβ Activation: The Gαq/11 pathway activates Phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial release leads to store-operated calcium entry (SOCE), a sustained influx of extracellular Ca2+.

  • Degranulation: The significant rise in intracellular Ca2+ is a critical signal for the fusion of secretory granules with the plasma membrane, resulting in the release of pre-formed mediators such as histamine, proteases (tryptase, chymase), and β-hexosaminidase.

  • Cytokine Synthesis: The signaling cascade also activates transcription factors like NF-κB and MAP kinases, leading to the de novo synthesis and secretion of pro-inflammatory cytokines and chemokines.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound MRGPRX2 MRGPRX2 This compound->MRGPRX2 Binds Gaq Gαq MRGPRX2->Gaq Activates PLCB PLCβ Gaq->PLCB PIP2 PIP2 PLCB->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to IP3R MAPK_NFkB MAPK / NF-κB Activation DAG->MAPK_NFkB Ca_influx Ca_ER Ca²⁺ Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_ER->Degranulation Triggers Ca_ER->MAPK_NFkB Cytokines Cytokine Synthesis (TNF-α, IL-6) MAPK_NFkB->Cytokines ER->Ca_ER Releases

Caption: this compound signaling pathway in mast cells.

Quantitative Data Presentation

While extensive quantitative data for this compound is limited in publicly available literature, data for Substance P, another potent and widely studied MRGPRX2 agonist, can be used as a reliable proxy to demonstrate expected experimental outcomes. The following tables summarize typical quantitative results obtained from stimulating mast cells with an MRGPRX2 agonist.

Table 1: Degranulation Measured by β-Hexosaminidase Release

Cell TypeAgonist (Substance P) Conc.% β-Hexosaminidase Release (Mean ± SD)
LAD20 µM (Control)3.5 ± 1.2%
LAD20.1 µM15.2 ± 3.5%
LAD21 µM45.8 ± 5.1%
LAD210 µM52.3 ± 4.8%

Table 2: Intracellular Calcium Mobilization

Cell TypeAgonist (Substance P)EC50 (nM)
RBL-2H3 (MRGPRX2-transfected)Substance P~20 nM
LAD2Substance P~50 nM

Table 3: Pro-inflammatory Cytokine Release (24-hour stimulation)

Cell TypeAgonist (Substance P, 10 µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
LAD2Control< 20< 15
LAD2Substance P250 ± 45180 ± 30

Experimental Workflow

The general workflow for quantifying mast cell activation involves several key stages, from cell culture to data analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Culture 1. Mast Cell Culture (e.g., LAD2 cells) Seed 2. Seed Cells in 96-well plates Culture->Seed Wash 3. Wash & Resuspend in Assay Buffer Seed->Wash Stimulate 4. Stimulate with This compound Wash->Stimulate Incubate 5. Incubate (Time & Temp Dependent) Stimulate->Incubate Collect 6. Collect Supernatant (for mediator release) Incubate->Collect Lyse 7. Lyse Cells (for total mediator content) Incubate->Lyse Assay 8. Perform Assay (β-Hex, Ca²⁺, ELISA) Collect->Assay Lyse->Assay Analyze 9. Data Analysis (Calculate % release, EC50) Assay->Analyze

Caption: General experimental workflow for mast cell activation assays.

Detailed Experimental Protocols

Protocol 1: β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a robust marker for mast cell degranulation.[1][2]

Materials:

  • Human Mast Cell Line (e.g., LAD2)

  • Complete cell culture medium (e.g., StemPro-34 with SCF)

  • Tyrode's Buffer (or HEPES-buffered saline)

  • This compound stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate

  • 0.1 M Citrate buffer, pH 4.5

  • Stop Solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10)

  • Triton X-100 (0.5% in Tyrode's Buffer) for cell lysis

  • 96-well flat-bottom plates

  • Microplate reader (405 nm absorbance)

Procedure:

  • Cell Seeding: Seed LAD2 cells at a density of 2 x 10^4 cells/well in a 96-well plate in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Cell Washing: Gently wash the cells twice with 100 µL of pre-warmed Tyrode's buffer to remove serum. After the final wash, leave 50 µL of buffer in each well.

  • Stimulation: Add 50 µL of this compound dilutions (prepared in Tyrode's buffer at 2x the final concentration) to the appropriate wells.

    • Negative Control: Add 50 µL of buffer only (spontaneous release).

    • Positive Control (Total Release): Add 50 µL of 0.5% Triton X-100 (for cell lysis).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Place the plate on ice for 10 minutes to stop the degranulation process. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Transfer: Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Cell Lysis (for Total Release): To the remaining cells in the original plate, add 75 µL of 0.5% Triton X-100 to lyse all cells. Mix well and transfer 25 µL of this lysate to the corresponding wells of the new plate that already contains the supernatant from the Triton X-100 control wells.

  • Substrate Addition: Prepare the pNAG substrate solution (e.g., 1.3 mg/mL in 0.1 M citrate buffer, pH 4.5). Add 50 µL of the pNAG solution to each well of the new plate.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Enzymatic Reaction: Add 200 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol uses the fluorescent indicator Fluo-4 AM to measure the increase in intracellular calcium concentration following mast cell stimulation.

Materials:

  • Human Mast Cell Line (e.g., LAD2)

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with fluidic injection capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

  • Cell Seeding: Seed LAD2 cells at 4-8 x 10^4 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading Solution Preparation: Prepare a 2x Fluo-4 loading solution in HBSS/HEPES. For example, for a final concentration of 4 µM Fluo-4, mix 4 µL of 1 mM Fluo-4 AM with 20 µL of 10% Pluronic F-127 in 1 mL of HBSS/HEPES. Add probenecid if necessary.

  • Cell Loading: Remove the culture medium from the wells. Add 100 µL of the 2x Fluo-4 loading solution to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Using the instrument's injector, add a defined volume (e.g., 25 µL) of the this compound solution (at 5x the final concentration) to initiate the reaction.

    • Continue recording the fluorescence signal to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).

    • Data can be expressed as a ratio (ΔF/F0) or as Relative Fluorescence Units (RFU).

    • Plot the dose-response curve to determine the EC50 value of this compound.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol outlines the general steps for measuring the release of newly synthesized cytokines, such as TNF-α and IL-6, from mast cells stimulated with this compound.

Materials:

  • Human Mast Cell Line (e.g., LAD2)

  • Complete cell culture medium

  • This compound stock solution

  • 24-well or 48-well tissue culture plates

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, human IL-6)

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed LAD2 cells at a density of 1-2 x 10^5 cells/well in a 24-well plate in 500 µL of culture medium.

  • Cell Starvation/Resting (Optional): To reduce baseline cytokine levels, you may replace the growth medium with a low-serum or serum-free medium for 2-4 hours before stimulation.

  • Stimulation: Add this compound to the desired final concentration. Include an unstimulated control (medium only).

  • Incubation: Incubate the cells for an extended period, typically 6-24 hours, at 37°C, 5% CO2, to allow for cytokine synthesis and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Supernatant Storage: Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C for later analysis.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions provided with the kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (the collected supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Use the standard curve to calculate the concentration of the cytokine in each sample (in pg/mL or ng/mL).

References

Application Notes and Protocols for In Vivo Studies of Mast Cell Degranulating Agents in Animal Models of Allergy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Granuliberin R is a peptide identified in frog skin secretions and is known for its potent mast cell degranulating properties. While direct in vivo studies of this compound in animal models of allergy are not extensively documented in publicly available literature, its mechanism of action is shared by other well-characterized compounds that are routinely used to study allergic responses. These compounds, by inducing mast cell degranulation, mimic key aspects of the early phase of allergic reactions. This document provides detailed application notes and protocols for utilizing such agents in preclinical allergy research.

The protocols and data presented here are based on studies involving the classic mast cell degranulator Compound 48/80 and the neuropeptide Substance P, which activates Mas-related G protein-coupled receptors (MRGPRs) to induce mast cell degranulation[1][2][3]. These models are invaluable for researchers, scientists, and drug development professionals investigating the pathophysiology of allergic diseases and for the preclinical evaluation of novel anti-allergic therapies.

I. Animal Models of Allergy Utilizing Mast Cell Degranulating Agents

Several animal models have been developed to study the in vivo effects of mast cell degranulation in different target organs, reflecting various allergic conditions.

Allergic Conjunctivitis Model

Topical application of a mast cell degranulating agent to the eye induces a local inflammatory response that mimics allergic conjunctivitis[4][5].

Quantitative Data Summary:

ParameterObservationAnimal ModelReference
Inflammatory Cell InfiltrationIncreased neutrophils, macrophages, and CD4+ T lymphocytes in the conjunctiva.Mouse (C57BL/6, C3H/HeN, ASW/J), Rat
Mast Cell DegranulationObserved in conjunctival tissue.Mouse, Rat
Goblet Cell EvacuationNoted in histopathological examination.Mouse
Late-Phase InflammationPeaked at 6-24 hours post-challenge and resolved by 48-72 hours.Mouse
Allergic Rhinitis Model

Intranasal administration of a mast cell stimulator along with an allergen can enhance the allergic response, providing a model to study local IgE synthesis and rhinitis symptoms.

Quantitative Data Summary:

ParameterObservationAnimal ModelReference
Allergen-Specific IgE and IgGIncreased serum levels of OVA-specific IgE and IgG.Mouse (BALB/c)
Nasal IL-4 LevelsIncreased in the nasal mucosa.Mouse (BALB/c)
Sneezing FrequencyEnhanced upon allergen challenge.Mouse (BALB/c)
Asthma and Airway Hyperreactivity Model

Inhalation of a mast cell degranulating agent can be used to induce bronchoconstriction in sensitized animals, modeling an asthma-like response.

Quantitative Data Summary:

ParameterObservationAnimal ModelReference
Newtonian Resistance (Rn)Significantly increased, indicating bronchoconstriction.Mouse
Mouse Mast Cell Protease-1 (mMCP-1)Significantly increased in bronchoalveolar lavage fluid (BALF), indicating mast cell degranulation.Mouse
Th2 Cytokines and HistamineSignificantly increased in lung tissue of sensitized mice.Mouse
Systemic Anaphylaxis and Cutaneous Anaphylaxis Models

Systemic or local administration of mast cell degranulators can induce systemic anaphylaxis or localized cutaneous reactions, respectively. These models are useful for studying vascular permeability and systemic allergic responses.

Quantitative Data Summary:

ParameterObservationAnimal ModelReference
Evans Blue ExtravasationDecreased by pre-treatment with an inhibitor, indicating reduced vascular permeability.Mouse
Paw SwellingReduced by pre-treatment with an inhibitor.Mouse
Body TemperatureA decrease induced by the degranulating agent was reversed by an inhibitor.Mouse
Serum Histamine, TNF-α, and IL-8Levels were reduced by pre-treatment with an inhibitor.Mouse

II. Experimental Protocols

Protocol for Induction of Allergic Conjunctivitis

This protocol describes the induction of allergic conjunctivitis in mice using Compound 48/80.

Materials:

  • Compound 48/80 solution (e.g., 10 mg/mL in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Micropipette

  • Mice (e.g., C57BL/6 strain)

Procedure:

  • Anesthetize the mice according to approved institutional protocols.

  • Topically apply 5-10 µL of Compound 48/80 solution to the conjunctival sac of one eye.

  • Apply an equal volume of sterile saline to the contralateral eye as a control.

  • Observe the mice for clinical signs of conjunctivitis (e.g., redness, swelling, discharge) at various time points (e.g., 15 min, 1, 6, 24, 48, and 72 hours).

  • At the end of the experiment, euthanize the mice and collect conjunctival tissue for histopathological analysis (e.g., H&E staining for inflammatory cell infiltration, toluidine blue for mast cells).

Protocol for Passive Cutaneous Anaphylaxis (PCA)

This protocol details the induction of a localized allergic skin reaction.

Materials:

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans Blue dye (e.g., 1% in sterile saline)

  • Compound 48/80 or other mast cell degranulating agent

  • Mice (e.g., BALB/c strain)

  • Saline

Procedure:

  • Sensitize the mice by intradermal injection of anti-DNP IgE into a shaved area of the back or into the ear pinna.

  • 24 hours after sensitization, intravenously inject the antigen (DNP-HSA) mixed with Evans Blue dye.

  • For a non-IgE-mediated reaction, instead of antigen, inject Compound 48/80 intravenously or locally at the sensitized site.

  • After 30-60 minutes, euthanize the mice and measure the diameter of the blue spot at the injection site.

  • The amount of dye extravasation can be quantified by excising the skin, extracting the dye (e.g., with formamide), and measuring the absorbance at ~620 nm.

Protocol for Systemic Anaphylaxis

This protocol describes the induction of a systemic allergic reaction.

Materials:

  • Compound 48/80 solution

  • Rectal thermometer

  • Mice (e.g., BALB/c strain)

Procedure:

  • Administer Compound 48/80 via intraperitoneal or intravenous injection. A typical dose for Compound 48/80 is in the range of 1-8 mg/kg.

  • Monitor the mice for symptoms of anaphylaxis, which can include a drop in body temperature, piloerection, reduced activity, and respiratory distress.

  • Measure core body temperature using a rectal thermometer at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.

  • Blood samples can be collected at the end of the experiment to measure serum levels of histamine, tryptase (e.g., mMCP-1 in mice), and cytokines.

III. Visualization of Pathways and Workflows

Signaling Pathway of MRGPRX2-Mediated Mast Cell Degranulation

MRGPRX2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRGPRX2 MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Histamine, Proteases, etc.) Ca_ER->Degranulation Promotes PKC->Degranulation Promotes Ligand This compound (or other agonist) Ligand->MRGPRX2 Binds

Experimental Workflow for In Vivo Allergy Model

Allergy_Model_Workflow Animal_Selection 1. Animal Selection (e.g., BALB/c Mice) Acclimatization 2. Acclimatization Animal_Selection->Acclimatization Grouping 3. Grouping (Control, Test, etc.) Acclimatization->Grouping Challenge 4. Challenge with Degranulating Agent (e.g., Compound 48/80) Grouping->Challenge Observation 5. Observation & Measurement (Physiological & Behavioral) Challenge->Observation Sample_Collection 6. Sample Collection (Blood, Tissue, BALF) Observation->Sample_Collection Analysis 7. Analysis (Histology, ELISA, etc.) Sample_Collection->Analysis

Logical Relationship of Mast Cell Activation and Allergic Symptoms

Mast_Cell_Allergy_Logic cluster_symptoms Physiological Effects / Allergic Symptoms Stimulus Stimulus (this compound / C48/80 / Substance P) Mast_Cell_Activation Mast Cell Activation & Degranulation Stimulus->Mast_Cell_Activation Mediator_Release Mediator Release (Histamine, Leukotrienes, Cytokines) Mast_Cell_Activation->Mediator_Release Vasodilation Vasodilation & Increased Permeability Mediator_Release->Vasodilation Bronchoconstriction Bronchoconstriction Mediator_Release->Bronchoconstriction Inflammation Inflammatory Cell Recruitment Mediator_Release->Inflammation Itch Nerve Stimulation (Itch) Mediator_Release->Itch

References

Application Notes and Protocols for Lyophilized Granuliberin R Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granuliberin R is a peptide known to be a potent mast cell degranulating agent. This document provides detailed guidelines and protocols for the proper handling, storage, and application of lyophilized this compound peptide to ensure its stability, efficacy, and reproducibility in research and development settings.

Peptide Specifications

PropertyDescription
Appearance White to off-white lyophilized powder
Purity (by HPLC) >95%
Molecular Weight Approximately 1422.7 g/mol
Amino Acid Sequence Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser
Storage Temperature -20°C for long-term storage
Solubility Soluble in distilled water

Handling and Storage of Lyophilized Peptide

Proper handling and storage are critical to maintain the integrity and biological activity of lyophilized this compound.

Initial Receipt and Storage

Upon receipt, store the lyophilized this compound peptide at -20°C in a tightly sealed container, protected from light.[1] The peptide is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its stability and overall peptide content.[1][2][3]

Weighing and Aliquoting

Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[2] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.

Protocol for Weighing:

  • Place the sealed vial in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature.

  • Once at room temperature, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • In a clean and low-humidity environment, open the vial and quickly weigh the desired amount of peptide using a calibrated analytical balance.

  • Immediately reseal the vial tightly and return it to -20°C storage.

For frequent use, it is highly recommended to reconstitute the entire vial and then create single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.

Stability of Lyophilized Peptide

The stability of lyophilized peptides is influenced by temperature, moisture, and light.

Storage ConditionExpected Stability
-80°C Several years
-20°C Several years
4°C Short-term (weeks to months)
Room Temperature Short-term (days to weeks)

Note: The presence of certain amino acids can affect stability. This compound does not contain cysteine, methionine, or tryptophan, which are prone to oxidation, but care should still be taken.

Reconstitution of Lyophilized Peptide

Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to prepare a stock solution.

Recommended Solvents

For this compound, sterile distilled water is a recommended solvent. If solubility issues arise, other solvents can be tested. For basic peptides like this compound (containing arginine residues), slightly acidic buffers may aid dissolution.

Protocol for Reconstitution
  • Allow the lyophilized peptide vial to warm to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the desired volume of sterile, cold solvent (e.g., distilled water) to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used sparingly if necessary to aid dissolution.

  • Once dissolved, the peptide solution is ready for use or for aliquoting into smaller volumes for storage.

Workflow for Peptide Reconstitution and Storage

G A Lyophilized this compound (Stored at -20°C) B Equilibrate to Room Temperature (in Desiccator) A->B C Add Sterile Solvent (e.g., Distilled Water) B->C D Gently Mix to Dissolve C->D E Stock Solution D->E F Aliquot into Single-Use Tubes E->F For Storage H Use Immediately in Assay E->H For Immediate Use G Store Aliquots at -20°C or -80°C F->G

Caption: Workflow for reconstituting and storing lyophilized this compound.

Experimental Protocols

This compound is primarily used to induce mast cell degranulation. The following are example protocols for assessing its biological activity.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3 cells)

  • This compound stock solution

  • Tyrode's buffer (or other suitable buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

  • 96-well microplate

  • Microplate reader (405 nm)

Protocol:

  • Culture mast cells to an appropriate density in a 96-well plate.

  • Wash the cells with Tyrode's buffer.

  • Add varying concentrations of this compound (e.g., 0.1 to 10 µM) to the wells. Include a negative control (buffer only) and a positive control (e.g., a known secretagogue like compound 48/80).

  • Incubate for 30-60 minutes at 37°C.

  • After incubation, centrifuge the plate and collect the supernatant.

  • To determine the total cellular β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100.

  • Add the supernatant and the cell lysate to a new 96-well plate.

  • Add the pNAG substrate solution to each well and incubate.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release for each concentration of this compound.

Intracellular Calcium Mobilization Assay

This compound is expected to induce an increase in intracellular calcium in mast cells, a key step in the degranulation signaling cascade.

Materials:

  • Mast cells

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging system or plate reader with fluorescence capabilities

Protocol:

  • Load the mast cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in HBSS.

  • Place the cells in the fluorometer or on the microscope stage.

  • Establish a baseline fluorescence reading.

  • Add this compound at the desired concentration and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Signaling Pathway

This compound is believed to act through a G-protein coupled receptor (GPCR) on the surface of mast cells. The binding of this compound to its receptor is hypothesized to activate the Gαq/11 subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium is a critical signal for the fusion of granules with the plasma membrane and the release of inflammatory mediators.

Hypothesized Signaling Pathway of this compound in Mast Cells

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Granuliberin_R This compound GPCR G-Protein Coupled Receptor Granuliberin_R->GPCR Binds G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Degranulation Mast Cell Degranulation Ca_increase->Degranulation Triggers

References

Preparing Granuliberin R Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granuliberin R is a peptide known for its potent mast cell degranulating activity. Originating from the skin of the frog Rana rugosa, this peptide is a valuable tool for researchers studying inflammatory responses, allergy, and the mechanisms of mast cell activation. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and use of this compound, along with a summary of its key properties and a proposed signaling pathway.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆₉H₁₀₃N₁₉O₁₄Vendor Data
Molecular Weight 1422.7 g/mol Vendor Data
Amino Acid Sequence H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH₂Vendor Data
Appearance Lyophilized white powderVendor Data
Solubility - Distilled Water: up to 2 mg/mLVendor Data
- DMSO and Acetonitrile can also be used.Vendor Data
Purity (by HPLC) >95%Vendor Data

Experimental Protocols

Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound from a lyophilized powder.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free distilled water or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Solvent Selection:

    • For aqueous-based cell culture media, it is recommended to reconstitute this compound in sterile, nuclease-free distilled water.

    • If higher concentrations are required or if the peptide proves difficult to dissolve in water, DMSO can be used as a solvent. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in the cell culture medium should typically be kept below 0.5%.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the calculated volume of sterile solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL).

    • To prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

    • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

    • Short-term storage (up to 5 days): Store the aqueous stock solution at 4°C.

    • Long-term storage (up to 3 months): Store aqueous or DMSO stock solutions at -20°C. For longer-term storage, -80°C is recommended.

Preparation of Working Solutions for Cell Culture

Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the specific cell line.

  • Sterile serological pipettes and micropipette tips.

Protocol:

  • Thawing: If the stock solution is frozen, thaw it rapidly in a 37°C water bath until just thawed. Keep it on ice during use.

  • Calculation of Dilution: Determine the final desired working concentration of this compound for your experiment. While the optimal concentration should be determined empirically for each cell type and assay, a starting range of 1-50 µM is often used for mast cell degranulating peptides like substance P.[1]

    • Example Calculation for a 10 µM working solution from a 1 mg/mL stock:

      • Molecular Weight (MW) of this compound = 1422.7 g/mol

      • Molarity of 1 mg/mL stock solution = (1 g/L) / (1422.7 g/mol ) = 0.000702 M = 702 µM

      • Using the C1V1 = C2V2 formula:

        • C1 = 702 µM (stock concentration)

        • V1 = Volume of stock solution to add (unknown)

        • C2 = 10 µM (desired final concentration)

        • V2 = Final volume of cell culture medium (e.g., 1 mL)

        • V1 = (C2 * V2) / C1 = (10 µM * 1 mL) / 702 µM ≈ 0.0142 mL or 14.2 µL

      • Therefore, add 14.2 µL of the 1 mg/mL this compound stock solution to 985.8 µL of cell culture medium to get a final volume of 1 mL with a 10 µM concentration.

  • Preparation: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.

  • Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design. Ensure even distribution by gently swirling the culture plate or flask.

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge add_solvent Add sterile Water or DMSO centrifuge->add_solvent dissolve Dissolve by gentle vortexing/pipetting add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw_stock Thaw stock solution store->thaw_stock calculate Calculate required volume for final concentration thaw_stock->calculate add_to_medium Add stock to pre-warmed cell culture medium calculate->add_to_medium mix_gently Mix gently add_to_medium->mix_gently apply_to_cells Apply to cell culture mix_gently->apply_to_cells end Experiment apply_to_cells->end

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway for this compound-Induced Mast Cell Degranulation

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram represents a proposed pathway based on the known mechanisms of other mast cell degranulating peptides that act via G protein-coupled receptors.

G GR This compound GPCR G Protein-Coupled Receptor (e.g., MRGPRX2) GR->GPCR Binds to G_protein Gαq/11 and Gαi/o GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Mast Cell Degranulation (Histamine, Tryptase Release) Ca_release->Degranulation PKC->Degranulation ERK ERK1/2 PI3K->ERK Activates ERK->Degranulation

Caption: Proposed signaling cascade for this compound in mast cells.

References

Troubleshooting & Optimization

Granuliberin R assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Granuliberin R and related mast cell degranulation assays. Variability and reproducibility are common challenges in these experiments, and this resource aims to provide solutions to overcome them.

Troubleshooting Guides

Mast cell degranulation assays, often used to measure the activity of peptides like this compound, can be sensitive to various experimental factors. The table below outlines common problems, their potential causes, and solutions to improve assay performance and reproducibility.

ProblemPotential CausesRecommended Solutions
High Background Signal (High spontaneous degranulation) - Cell Health: Cells are stressed, over-confluent, or have been passaged too many times. - Reagent Quality: Contaminated media, buffers, or serum. - Mechanical Stress: Rough handling of cells during washing or plating. - Incubation Conditions: Incorrect temperature or CO2 levels.- Use cells at optimal confluency and within a low passage number range. - Ensure all reagents are fresh, sterile, and of high quality. - Handle cells gently; avoid vigorous pipetting. - Calibrate and maintain incubators to ensure stable conditions.
Low Signal or No Response to this compound - This compound Potency: Peptide has degraded due to improper storage or handling. - Cell Responsiveness: The mast cell line used (e.g., RBL-2H3, MC/9) may have low sensitivity to this compound. Primary mast cells can show high donor-to-donor variability.[1] - Assay Conditions: Suboptimal concentration of this compound, insufficient incubation time, or incorrect buffer composition.- Store this compound as recommended by the supplier (typically lyophilized at -20°C) and prepare fresh solutions for each experiment.[2] - Test a range of this compound concentrations to determine the optimal dose-response. - If using a cell line, ensure it is responsive to non-IgE mediated stimuli. For primary cells, screen multiple donors if possible. - Optimize incubation time and ensure the assay buffer supports cell viability and degranulation.
High Well-to-Well Variability (Poor Reproducibility) - Inconsistent Cell Seeding: Uneven distribution of cells across the plate. - Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. - Edge Effects: Evaporation from wells on the outer edges of the plate. - Temperature Gradients: Uneven temperature distribution across the plate during incubation.- Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and proper pipetting techniques. - To minimize edge effects, do not use the outermost wells for experimental samples; instead, fill them with sterile buffer or media. - Ensure the incubator provides uniform temperature and pre-warm plates and reagents.
Inconsistent Results Between Experiments - Reagent Lot-to-Lot Variability: Differences in the performance of serum, media, or other critical reagents from different manufacturing batches. - Passage Number Drift: Changes in cell phenotype and responsiveness with increasing passage number. - Operator Variability: Differences in experimental execution between different researchers or on different days.- Test new lots of critical reagents against old lots to ensure consistency. - Maintain a frozen stock of low-passage cells and thaw new vials regularly. - Standardize the protocol in detail and ensure all users are trained on the same procedure. Include positive and negative controls in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a peptide originally isolated from the skin glands of frogs.[2] It is of interest to researchers because it is a potent inducer of mast cell degranulation.[2] This property makes it a useful tool for studying the mechanisms of mast cell activation and for screening potential anti-inflammatory or anti-allergic compounds.

Q2: Which cell lines are suitable for this compound assays?

A2: The rat basophilic leukemia cell line, RBL-2H3, is a commonly used model for mast cell degranulation studies and is a suitable choice for assays with this compound.[3] The murine mast cell line, MC/9, can also be used. It is important to note that different cell lines may exhibit varying sensitivity to different stimuli.

Q3: What are the common readouts for a this compound-induced degranulation assay?

A3: The most common methods measure the release of granular components into the cell supernatant. These include:

  • β-hexosaminidase release: A colorimetric or fluorometric assay that measures the activity of this enzyme, which is co-released with histamine.

  • Histamine release: Measured by ELISA or other immunoassays.

  • Tryptase release: Another enzyme released from mast cell granules that can be quantified.

  • Flow cytometry: Detection of surface markers of degranulation, such as CD63.

Q4: How can I quantify the variability in my mast cell degranulation assay?

A4: To quantify variability, you should calculate the coefficient of variation (%CV) for your replicate wells. For inter-assay variability, the %CV can be calculated from the results of the same control sample run on different days. A lower %CV indicates higher reproducibility. For example, studies on peptide detection have shown that a CV of less than 10% for individual measurements and close to 1% for biomarker panels is achievable. In mast cell degranulation assays, background release is typically 2-5%, while stimulated release can range from 20-40%.

Q5: What is the likely signaling pathway for this compound-induced mast cell degranulation?

A5: While the specific receptor for this compound has not been definitively identified, it is known that many peptides can induce mast cell degranulation through a receptor-independent mechanism by directly activating G proteins. This leads to a signaling cascade involving phospholipase C (PLC), an increase in intracellular calcium, and ultimately the fusion of granules with the cell membrane and release of their contents. Another possibility is the involvement of Mas-related G protein-coupled receptors (MRGPRs), which are known to be activated by various peptides.

Experimental Protocols

β-Hexosaminidase Release Assay for this compound Activity

This protocol is adapted for the RBL-2H3 cell line and is a common method for quantifying mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 20% FBS, penicillin/streptomycin)

  • Tyrode's buffer (pH 7.3)

  • This compound stock solution

  • Positive control (e.g., compound 48/80 or a calcium ionophore like A23187)

  • Lysis buffer (0.1% Triton X-100 in Tyrode's buffer)

  • Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.05 M citrate buffer (pH 4.5)

  • Stop solution: 0.1 M sodium carbonate/bicarbonate buffer (pH 10.0)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Cell Washing:

    • Gently wash the cells twice with pre-warmed Tyrode's buffer to remove any serum components.

  • Stimulation with this compound:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions, positive control, or buffer alone (for spontaneous release control) to the respective wells.

    • For total release control, add 50 µL of lysis buffer to designated wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-1.5 hours.

  • Stopping the Reaction and Reading:

    • Add 200 µL of the stop solution to each well. The solution should turn yellow.

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100

Visualizations

Granuliberin_R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G Protein-Coupled Receptor (GPCR) or Direct Interaction This compound->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Granule Granule Ca_ER->Granule Triggers Ca_influx Ca²⁺ Influx Ca_influx->Granule Triggers Degranulation Degranulation (Mediator Release) Granule->Degranulation Fusion & Exocytosis

Caption: Generalized signaling pathway for peptide-induced mast cell degranulation.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis seed_cells 1. Seed RBL-2H3 cells in 96-well plate overnight_incubation 2. Incubate overnight seed_cells->overnight_incubation wash_cells 3. Wash cells with Tyrode's buffer overnight_incubation->wash_cells add_stimuli 4. Add this compound, controls, and lysis buffer wash_cells->add_stimuli incubation 5. Incubate for 30-60 min add_stimuli->incubation collect_supernatant 6. Centrifuge and collect supernatant incubation->collect_supernatant add_substrate 7. Add pNAG substrate collect_supernatant->add_substrate substrate_incubation 8. Incubate for 1-1.5 h add_substrate->substrate_incubation add_stop 9. Add stop solution substrate_incubation->add_stop read_absorbance 10. Read absorbance at 405 nm add_stop->read_absorbance calculate 11. Calculate % Degranulation read_absorbance->calculate

Caption: Experimental workflow for the β-hexosaminidase release assay.

References

Low histamine release with Granuliberin R troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Granuliberin R to induce histamine release from mast cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce histamine release?

This compound is a dodecapeptide originally isolated from the skin of the frog Rana rugosa. It is a potent mast cell secretagogue, meaning it directly triggers mast cells to release the contents of their granules, including histamine.[1] The mechanism of action is independent of the IgE receptor and is believed to involve the activation of a G-protein coupled receptor (GPCR) on the mast cell surface, likely the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3][4] This activation initiates a downstream signaling cascade leading to degranulation.

Q2: What are the optimal storage and handling conditions for this compound?

To ensure its stability and activity, this compound should be stored at -20°C. Before use, it should be brought to room temperature. For creating working solutions, it is recommended to reconstitute the peptide in a buffered salt solution, such as Tyrode's buffer or PIPES buffer, and to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of the peptide in solution at 4°C or room temperature for extended periods should be validated for specific experimental conditions.

Q3: Which mast cell types are suitable for experiments with this compound?

This compound is effective in inducing histamine release from various mast cell types, including rat peritoneal mast cells and the rat basophilic leukemia cell line, RBL-2H3.[1] RBL-2H3 cells are a commonly used and convenient model for studying mast cell degranulation.

Q4: What is a typical concentration range for this compound to induce histamine release?

The effective concentration of this compound can vary depending on the mast cell type and experimental conditions. Generally, concentrations in the micromolar (µM) range are used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Low Histamine Release

This guide addresses the common issue of lower-than-expected histamine release in experiments using this compound.

Problem 1: Suboptimal Reagent Preparation or Storage
Possible Cause Recommended Solution
Degraded this compound Ensure this compound is stored at -20°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Reconstitute in a suitable buffer immediately before use. Consider purchasing a new batch of the peptide if degradation is suspected.
Incorrect Buffer Composition The buffer used for cell suspension and stimulation is critical. Use a buffered salt solution (e.g., Tyrode's or PIPES buffer) containing calcium and magnesium, as these ions are essential for mast cell degranulation. Ensure the pH of the buffer is within the optimal range for the cells (typically pH 7.2-7.4).
Contamination of Reagents Use sterile techniques and high-purity reagents to avoid contamination that could affect cell viability or responsiveness.
Problem 2: Issues with Mast Cells
Possible Cause Recommended Solution
Low Cell Viability Assess cell viability using a method like Trypan Blue exclusion before starting the experiment. Viability should be >95%. Rough handling during cell harvesting and washing can damage cells.
Cell Line Variation or Passage Number Cell lines can change over time with increasing passage number, potentially leading to reduced responsiveness. Use cells within a defined passage number range. If issues persist, consider obtaining a new vial of cells from a reputable cell bank.
Insufficient Cell Density Ensure you are using an adequate number of cells per well or tube to generate a detectable histamine signal. A typical density for RBL-2H3 cells is 1-5 x 10^5 cells/well in a 96-well plate.
Cell Desensitization Prior exposure to stimuli can render mast cells less responsive. Ensure cells have not been inadvertently stimulated before the experiment.
Problem 3: Flaws in the Experimental Protocol
Possible Cause Recommended Solution
Inadequate Incubation Time Histamine release is a rapid process, typically occurring within 30 minutes of stimulation. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your system.
Suboptimal Temperature Mast cell degranulation is an active process that is temperature-dependent. Ensure all incubation steps are performed at 37°C.
Issues with Histamine Release Assay Verify the functionality of your histamine detection method (e.g., ELISA, fluorometric assay) using a positive control, such as a calcium ionophore (e.g., A23187) or another mast cell activator like Compound 48/80. Ensure all assay reagents are prepared correctly and are not expired.
Cytotoxicity of this compound At high concentrations, some mast cell secretagogues can be cytotoxic, leading to cell lysis rather than degranulation. This can result in a misleadingly low percentage of specific histamine release. Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your histamine release experiment to rule out cell death.

Quantitative Data Summary

The following table provides representative data for histamine release induced by a basic secretagogue in RBL-2H3 cells. This can be used as a general guideline for what to expect in your experiments with this compound. Actual values may vary depending on the specific experimental conditions.

Concentration of Secretagogue (µM) Expected Histamine Release (% of Total)
0 (Buffer Control)< 5%
0.15 - 15%
120 - 40%
1040 - 70%
10050 - 80%
Positive Control (e.g., 1 µM A23187)> 80%

Experimental Protocols

Key Experiment: In Vitro Histamine Release Assay using RBL-2H3 Cells

1. Cell Culture and Preparation:

  • Culture RBL-2H3 cells in appropriate media (e.g., MEM with 20% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
  • For the assay, harvest cells using trypsin-EDTA, wash with complete medium, and then wash twice with a buffered salt solution (e.g., PIPES buffer: 25 mM PIPES, 110 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
  • Resuspend the cells in the same buffer at a concentration of 2 x 10^6 cells/mL.

2. Stimulation of Histamine Release:

  • Add 50 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
  • Prepare serial dilutions of this compound in the buffered salt solution.
  • Add 50 µL of the this compound dilutions to the respective wells.
  • For negative control, add 50 µL of buffer alone.
  • For positive control (total histamine release), add 50 µL of 1% Triton X-100.
  • Incubate the plate at 37°C for 30 minutes.

3. Histamine Quantification:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
  • Carefully collect the supernatant for histamine measurement.
  • Quantify the histamine concentration in the supernatant using a commercially available histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

4. Calculation of Histamine Release:

  • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Histamine) / (Total Histamine - Spontaneous Histamine)] x 100
  • Spontaneous Histamine is the amount of histamine in the supernatant of the negative control wells.
  • Total Histamine is the amount of histamine in the supernatant of the positive control wells (lysed cells).

Visualizations

Granuliberin_R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound MRGPRX2 MRGPRX2 (GPCR) This compound->MRGPRX2 Binds to G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Degranulation Degranulation & Histamine Release Ca_increase->Degranulation Induces

Caption: Signaling pathway of this compound-induced histamine release.

Troubleshooting_Workflow Start Start: Low Histamine Release Check_Reagents 1. Check Reagents - this compound aliquots? - Buffer composition/pH correct? - Reagents expired? Start->Check_Reagents Check_Cells 2. Check Cells - Viability >95%? - Correct cell density? - Appropriate passage number? Check_Reagents->Check_Cells Reagents OK Contact_Support Contact Technical Support Check_Reagents->Contact_Support Reagent Issue Found Check_Protocol 3. Check Protocol - Incubation time/temp optimal? - Positive control working? - Assay controls valid? Check_Cells->Check_Protocol Cells OK Check_Cells->Contact_Support Cell Issue Found Check_Cytotoxicity 4. Check for Cytotoxicity - Perform LDH assay Check_Protocol->Check_Cytotoxicity Protocol OK Check_Protocol->Contact_Support Protocol Issue Found Problem_Solved Problem Solved Check_Cytotoxicity->Problem_Solved No Cytotoxicity, Re-evaluate findings Check_Cytotoxicity->Contact_Support Cytotoxicity Observed

Caption: Troubleshooting workflow for low histamine release.

References

Technical Support Center: Optimizing Granuliberin R Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Granuliberin R in in vitro experiments. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the optimization of this compound concentration in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mast cells?

This compound is a peptide known to induce mast cell degranulation, a critical process in inflammatory and allergic responses.[1] While the specific receptor for this compound is not definitively characterized in all cell types, it is proposed to act through a G protein-coupled receptor (GPCR) on the surface of mast cells.[2][3] Activation of this receptor initiates a signaling cascade that leads to the release of inflammatory mediators stored in granules, such as histamine and β-hexosaminidase.[1][4]

Q2: What is the recommended starting concentration for this compound in a mast cell degranulation assay?

As specific dose-response data for this compound is not widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on common concentration ranges for other peptide-based mast cell activators, a starting range of 10 nM to 10 µM is recommended.

Q3: How can I measure mast cell degranulation induced by this compound?

A common method is to measure the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation. The supernatant from stimulated cells is incubated with a substrate that produces a colorimetric or fluorometric product upon cleavage by the enzyme. The amount of product is proportional to the extent of degranulation.

Q4: What is the expected outcome of this compound stimulation on intracellular calcium levels?

This compound is expected to induce a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This is a hallmark of GPCRs that couple to the Gq signaling pathway. The increase in [Ca²⁺]i is a critical downstream signal that triggers the fusion of granules with the plasma membrane, leading to degranulation.

Troubleshooting Guides

Issue 1: No or Low Mast Cell Degranulation Observed
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal concentration.
Peptide Degradation Ensure proper storage of this compound (lyophilized at -20°C or colder). Reconstitute fresh for each experiment and avoid repeated freeze-thaw cycles.
Cell Health Confirm cell viability using a method like Trypan Blue exclusion. Ensure cells are in a logarithmic growth phase and have not been passaged too many times.
Assay Sensitivity Check the expiration dates and proper storage of all assay reagents. Include a positive control (e.g., Compound 48/80 or ionomycin) to validate the assay itself.
Issue 2: High Background Degranulation in Control Wells
Possible Cause Troubleshooting Step
Cell Stress Handle cells gently during plating and washing steps. Ensure all buffers and media are at the appropriate temperature (37°C).
Spontaneous Degranulation Reduce cell density in the wells. Overly confluent cells can sometimes spontaneously degranulate.
Contamination Ensure all reagents and labware are sterile to prevent bacterial or endotoxin contamination, which can activate mast cells.
Issue 3: Inconsistent Results in Calcium Imaging Experiments
Possible Cause Troubleshooting Step
Uneven Dye Loading Ensure a consistent incubation time and temperature for loading the calcium indicator dye. Wash cells gently but thoroughly to remove extracellular dye.
Phototoxicity Minimize exposure of cells to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.
Cell Viability As with degranulation assays, ensure high cell viability before starting the experiment.

Quantitative Data Summary

ParameterThis compoundNotes
EC50 for Mast Cell Degranulation Not ReportedA dose-response experiment is required to determine this value.
EC50 for Calcium Mobilization Not ReportedA dose-response experiment is required to determine this value.
Recommended Starting Concentration Range 10 nM - 10 µMThis is a general guideline; the optimal range may vary.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol provides a general procedure for measuring mast cell degranulation. Optimization of cell number, incubation times, and this compound concentration is recommended.

Materials:

  • Mast cells (e.g., RBL-2H3, LAD2, or primary mast cells)

  • This compound

  • Tyrode's Buffer (or other suitable assay buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis to measure total release)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Seed mast cells in a 96-well plate at an optimized density and allow them to adhere if necessary.

  • Wash the cells gently with pre-warmed Tyrode's Buffer.

  • Add varying concentrations of this compound (prepared in Tyrode's Buffer) to the wells. Include negative controls (buffer only) and a positive control (e.g., Compound 48/80). For total release, add Triton X-100 to a separate set of wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the pNAG substrate solution to each well containing the supernatant.

  • Incubate at 37°C for 60-90 minutes.

  • Add the stop solution to each well.

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

Protocol 2: Calcium Imaging Assay

This protocol outlines a general method for measuring changes in intracellular calcium. The choice of calcium indicator and specific instrument settings will need to be optimized.

Materials:

  • Mast cells

  • This compound

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable imaging buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Plate mast cells on glass-bottom dishes or plates suitable for imaging.

  • Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells gently with HBS to remove extracellular dye.

  • Acquire a baseline fluorescence reading for a few minutes.

  • Add this compound at the desired concentration and continue to record the fluorescence signal over time.

  • Analyze the change in fluorescence intensity to determine the calcium response.

Signaling Pathways and Workflows

Putative this compound Signaling Pathway in Mast Cells

The following diagram illustrates a plausible signaling pathway for this compound in mast cells, based on the common mechanism of Gq-coupled GPCRs that induce degranulation.

GranuliberinR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GranuliberinR This compound GPCR GPCR GranuliberinR->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Granule Secretory Granule Ca_cyto->Granule Triggers Fusion PKC->Granule Phosphorylates Proteins Degranulation Degranulation Granule->Degranulation Exocytosis

Caption: Putative signaling pathway of this compound in mast cells.

Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines a logical workflow for determining the optimal concentration of this compound for your in vitro experiments.

Optimization_Workflow start Start prepare_peptide Prepare Fresh this compound Stock Solution start->prepare_peptide dose_response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM) prepare_peptide->dose_response measure_degranulation Measure Mast Cell Degranulation (e.g., β-hexosaminidase assay) dose_response->measure_degranulation analyze_data Analyze Data and Determine EC50 measure_degranulation->analyze_data optimal_conc Optimal Concentration Identified? analyze_data->optimal_conc further_expts Proceed with Further Experiments optimal_conc->further_expts Yes troubleshoot Troubleshoot Experiment (See Troubleshooting Guide) optimal_conc->troubleshoot No troubleshoot->dose_response

References

Granuliberin R peptide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Granuliberin R peptide. Here you will find troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this peptide in solution, along with detailed experimental protocols and pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

This compound is a peptide originally isolated from the skin of the frog Rana rugosa. Its amino acid sequence is H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2[1]. It is primarily known for its potent mast cell degranulating activity[1].

Q2: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound, like other peptides, is influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis of peptide bonds. Extreme pH values (both acidic and basic) can accelerate degradation[2].

  • Temperature: Higher temperatures generally increase the rate of chemical degradation reactions[3]. For long-term storage, frozen solutions are recommended[1].

  • Enzymatic Degradation: Peptidases present in cell culture media or biological samples can cleave this compound. The presence of two consecutive arginine residues (Arg-Arg) may be a potential cleavage site for trypsin-like proteases.

  • Oxidation: The Phenylalanine and Tyrosine residues in the sequence contain aromatic rings that can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.

  • Light Exposure: Aromatic residues like Phenylalanine and Tyrosine can also be sensitive to photodegradation upon exposure to UV light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of peptide solutions can lead to aggregation and degradation. It is advisable to aliquot peptide solutions after reconstitution to avoid multiple freeze-thaw cycles.

Q3: How should I store this compound peptide?

For optimal stability, lyophilized this compound should be stored at -20°C, protected from light and moisture. Once reconstituted in a suitable solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

Based on its amino acid sequence (H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2), the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of peptide bonds can occur, particularly at acidic or basic pH.

  • Oxidation: The Phenylalanine and Tyrosine residues are susceptible to oxidation.

  • Enzymatic Cleavage: The Arg-Arg motif is a potential recognition site for trypsin-like proteases, which could cleave the peptide bond C-terminal to these residues. The C-terminal amidation provides protection against carboxypeptidases.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity (e.g., reduced mast cell degranulation) Peptide degradation due to improper storage.Ensure the peptide is stored as recommended (lyophilized at -20°C, aliquoted and frozen after reconstitution). Avoid repeated freeze-thaw cycles.
Peptide degradation in the experimental buffer.Optimize the pH of your experimental buffer (near neutral is often best for stability). Consider using a fresh buffer for each experiment.
Enzymatic degradation in cell culture medium.If using serum-containing media, consider reducing the incubation time or using a serum-free medium if possible. The addition of protease inhibitors could be explored, but their compatibility with the assay must be verified.
Photodegradation.Protect peptide solutions from light, especially if they are exposed for extended periods during experiments. Use amber vials or cover tubes with foil.
Inconsistent experimental results Inaccurate peptide concentration due to adsorption to surfaces.Use low-protein-binding microcentrifuge tubes and pipette tips. For highly sensitive applications, siliconized tubes may be beneficial.
Peptide aggregation.Before use, gently vortex the peptide solution. If aggregation is suspected, sonication in a water bath for a short period might help to disaggregate the peptide.
Appearance of unexpected peaks in HPLC analysis Peptide degradation.Compare the chromatogram to that of a freshly prepared sample. The new peaks likely represent degradation products. Refer to the forced degradation protocol below to identify potential degradation products.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Reconstitution:

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.

    • Reconstitute the peptide in sterile, nuclease-free water or a buffer appropriate for your experiment. For a stock solution, a concentration of 1 mg/mL is often suitable.

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Once dissolved, immediately prepare single-use aliquots to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate an aliquot of the peptide stock solution at 60°C for various time points (e.g., 1, 3, 7 days).

    • Photodegradation: Expose an aliquot of the peptide stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for various durations. Keep a control sample wrapped in aluminum foil.

  • Analysis:

    • Analyze the stressed samples and a control sample (stored at -20°C) by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a mass spectrometer (LC-MS).

    • Compare the chromatograms of the stressed samples to the control to identify degradation products. The mass spectrometer will help in identifying the mass of the degradation products, providing clues about the degradation pathway.

Signaling Pathway

This compound induces mast cell degranulation. While the specific receptor for this compound is not definitively characterized in all mast cell types, many mast cell secretagogues act through G-protein coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor X2 (MRGPRX2). The binding of the ligand to the receptor initiates a signaling cascade leading to the release of inflammatory mediators.

Mast_Cell_Degranulation_Pathway Granuliberin_R This compound GPCR GPCR (e.g., MRGPRX2) Granuliberin_R->GPCR Binds G_protein G Protein (Gαq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Release of Histamine, etc.) Ca_release->Degranulation Triggers PKC->Degranulation Contributes to

Caption: Signaling pathway for this compound-induced mast cell degranulation.

Experimental Workflow

A typical workflow for studying the stability of this compound is outlined below.

Stability_Workflow start Start: Lyophilized This compound Peptide reconstitution Reconstitute Peptide in Appropriate Buffer start->reconstitution storage_conditions Incubate under Different Conditions (pH, Temp, Light) reconstitution->storage_conditions sampling Collect Aliquots at Various Time Points storage_conditions->sampling analysis Analyze by RP-HPLC and/or LC-MS sampling->analysis data_analysis Quantify Remaining Peptide and Identify Degradation Products analysis->data_analysis end Determine Half-life and Degradation Pathway data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Troubleshooting Granuliberin R solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Granuliberin R, with a specific focus on solubility issues.

Troubleshooting Guide: this compound Solubility

This compound is a 12-amino acid peptide with the sequence Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2. Understanding its physicochemical properties is key to successful solubilization.

Physicochemical Properties of this compound

To effectively troubleshoot solubility, it's important to first understand the properties of the this compound peptide.

PropertyValueAnalysis
Amino Acid Sequence Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2The presence of multiple hydrophobic residues (Phe, Leu, Pro, Ile) can contribute to poor aqueous solubility.
Molecular Weight 1422.71 g/mol This is a standard molecular weight for a peptide of this length.
Net Charge at pH 7 +2The two Arginine (Arg) residues provide a net positive charge at neutral pH, suggesting it is a basic peptide.
Hydrophobicity HighThe significant number of hydrophobic amino acids suggests that the peptide may have a tendency to aggregate in aqueous solutions.
Q1: My this compound powder won't dissolve in water. What should I do?

Answer: This is a common issue due to the peptide's hydrophobic nature. While some suppliers suggest solubility in distilled water up to 2 mg/ml, practical experience may vary.[1] If you encounter difficulties, follow this tiered approach:

  • Start with a Small Test Amount: Before dissolving the entire sample, always test the solubility of a small aliquot.[2]

  • Use Acidic Conditions: Since this compound is a basic peptide (net charge of +2 at neutral pH), solubility is often enhanced in a slightly acidic environment. Try dissolving the peptide in a small amount of 10% acetic acid.[2]

  • Employ Organic Solvents: For highly hydrophobic peptides, an organic solvent is often necessary for initial solubilization.[3]

    • Recommended: Acetonitrile is a recommended solvent for this compound if water fails.[1]

    • Alternative: Dimethyl sulfoxide (DMSO) is another common choice for hydrophobic peptides.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. Here’s the standard protocol to address this:

  • Dissolve Completely: Ensure the peptide is fully dissolved in a minimal amount of the organic solvent (e.g., acetonitrile or DMSO).

  • Slow, Dropwise Addition: Add the dissolved peptide solution very slowly, drop-by-drop, to your stirring aqueous buffer. Vigorous stirring is crucial to facilitate rapid and even dispersion.

  • Monitor for Turbidity: If the solution becomes cloudy or turbid, you have reached the solubility limit. At this point, do not add more of the peptide stock solution.

Experimental Protocol: Solubilizing this compound

This protocol provides a systematic approach to dissolving this compound.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • Acetonitrile or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Attempt with Water:

    • Add a small, measured amount of sterile distilled water to a pre-weighed aliquot of the peptide to achieve the desired concentration (not exceeding 2 mg/ml).

    • Vortex the solution for 30-60 seconds.

    • If the peptide does not dissolve, you can try gentle sonication for a few minutes.

  • Acidic Solution (if water fails):

    • To a fresh, dry aliquot of the peptide, add a minimal volume of 10% acetic acid.

    • Vortex until the peptide is fully dissolved.

    • Slowly add this acidic stock solution to your aqueous experimental buffer while stirring.

  • Organic Solvent (if acidic solution is not suitable or fails):

    • Dissolve a pre-weighed aliquot of the peptide in a minimal volume of acetonitrile or DMSO.

    • Once fully dissolved, add this stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.

Troubleshooting Workflow for this compound Solubility

G start Start: Lyophilized This compound test_aliquot Use a small test aliquot start->test_aliquot add_water Add sterile dH2O (up to 2 mg/ml) test_aliquot->add_water vortex_sonicate Vortex / Sonicate add_water->vortex_sonicate dissolved_water Dissolved? vortex_sonicate->dissolved_water success Solution Ready for Experiment dissolved_water->success Yes add_acid Add 10% Acetic Acid dissolved_water->add_acid No dissolved_acid Dissolved? add_acid->dissolved_acid add_organic Add Acetonitrile or DMSO dissolved_acid->add_organic No dropwise_dilution Add dropwise to stirring aqueous buffer dissolved_acid->dropwise_dilution Yes dissolved_organic Dissolved? add_organic->dissolved_organic dissolved_organic->dropwise_dilution Yes failure Failed. Re-evaluate concentration or solvent system. dissolved_organic->failure No precipitation Precipitation? dropwise_dilution->precipitation precipitation->success No precipitation->failure Yes

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q3: What is the recommended storage condition for this compound?

Answer: Lyophilized this compound should be stored at -20°C and protected from light. After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.

Q4: For how long is the reconstituted this compound solution stable?

Answer: The stability of peptide solutions can be limited. While one supplier guarantees the product for a year from shipment in its lyophilized form, the stability in solution is shorter. For best results, it is recommended to use freshly prepared solutions. If storage is necessary, keep aliquots frozen at -20°C and use them within a few weeks.

Q5: What is the mechanism of action of this compound?

Answer: this compound is known as a mast cell degranulating peptide. It is believed to activate mast cells, leading to the release of histamine and other inflammatory mediators from their granules. The exact receptor and signaling pathway for this compound are not fully elucidated, but it likely involves the activation of a G-protein coupled receptor (GPCR) on the mast cell surface, leading to an increase in intracellular calcium and subsequent degranulation.

Plausible Signaling Pathway for Mast Cell Degranulation by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GR This compound GPCR G-Protein Coupled Receptor (GPCR) GR->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_influx Ca²⁺ Influx GPCR->Ca_influx Promotes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Granule Granule Fusion Ca_ER->Granule Triggers Ca_influx->Granule Triggers MAPK MAPK Pathway PKC->MAPK Activates MAPK->Granule Promotes Degranulation Degranulation (Histamine Release) Granule->Degranulation

Caption: A potential GPCR-mediated signaling pathway for this compound-induced mast cell degranulation.

References

Validation & Comparative

A Comparative Analysis of Granuliberin R and Compound 48/80 in Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent agents used in mast cell research: Granuliberin R and compound 48/80. Both are recognized for their ability to induce mast cell degranulation, a critical process in allergic and inflammatory responses. This document outlines their mechanisms of action, presents available quantitative data, details experimental protocols for assessing their activity, and visualizes their signaling pathways.

Executive Summary

This compound and compound 48/80 are both potent inducers of mast cell degranulation, releasing histamine and other inflammatory mediators. Compound 48/80 is a widely used synthetic compound that activates mast cells, primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] this compound is a peptide originally isolated from amphibian skin that also triggers mast cell degranulation. While both are valuable tools for studying mast cell biology, their specific characteristics, potencies, and signaling pathways may differ, influencing their suitability for various research applications. This guide aims to provide a clear, data-driven comparison to aid in the selection and application of these secretagogues.

Quantitative Comparison of Mast Cell Degranulation

Direct comparative studies providing a side-by-side analysis of this compound and compound 48/80 are limited in the currently available literature. However, data from independent studies on compound 48/80 provide insights into its potency.

CompoundParameterCell TypeValueReference
Compound 48/80IC50 (inhibition of degranulation by an antagonist)RBL-MRGPRX2 cells~0.3 µM[3]
Compound 48/80IC50 (inhibition of degranulation by Formononetin)RBL-2H3 cells42.38 ± 2.12 µM (Histamine release)[4]
RBL-2H3 cells48.24 ± 2.41 µM (β-Hexosaminidase release)[4]
BMMCs59.88 ± 2.99 µM (Histamine release)
BMMCs50.24 ± 2.51 µM (β-Hexosaminidase release)

Note: IC50 values for compound 48/80 are presented in the context of inhibition by other substances, as direct EC50 values for its degranulation activity were not consistently reported across the reviewed literature. The variability in reported values can be attributed to different experimental conditions, cell types, and assay methods.

Mechanisms of Action and Signaling Pathways

Compound 48/80:

Compound 48/80 is a classic mast cell secretagogue that induces degranulation through a non-IgE-mediated pathway. Its primary mechanism of action involves the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells. This activation triggers a downstream signaling cascade involving G proteins (Gαi and Gαq), phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine, β-hexosaminidase, and other inflammatory mediators. The signaling pathway also involves the activation of PI3K/AKT and ERK1/2.

This compound:

This compound is a peptide known to degranulate mast cells and release histamine. While its precise signaling pathway is not as extensively characterized as that of compound 48/80, it is plausible that as a cationic peptide, it may also interact with MRGPRX2 or other G protein-coupled receptors on the mast cell surface to initiate a similar signaling cascade leading to calcium mobilization and degranulation. Further research is required to fully elucidate its specific molecular targets and downstream signaling events.

cluster_C4880 Compound 48/80 Signaling Pathway C4880 Compound 48/80 MRGPRX2 MRGPRX2 C4880->MRGPRX2 G_protein Gαi / Gαq MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K_AKT PI3K / AKT G_protein->PI3K_AKT IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release ERK ERK1/2 DAG->ERK Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Degranulation_C4880 Degranulation (Histamine, β-hexosaminidase release) Ca_influx->Degranulation_C4880 PI3K_AKT->Degranulation_C4880 ERK->Degranulation_C4880

Caption: Signaling pathway of Compound 48/80-induced mast cell degranulation.

cluster_GR Proposed this compound Signaling Pathway GR This compound Receptor_GR GPCR (e.g., MRGPRX2?) GR->Receptor_GR G_protein_GR G Protein Receptor_GR->G_protein_GR Second_Messengers Second Messengers (e.g., IP3, DAG) G_protein_GR->Second_Messengers Ca_mobilization Ca²⁺ Mobilization Second_Messengers->Ca_mobilization Degranulation_GR Degranulation (Histamine release) Ca_mobilization->Degranulation_GR

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

A generalized experimental workflow for assessing mast cell degranulation induced by either this compound or compound 48/80 is outlined below. This protocol is based on the widely used β-hexosaminidase release assay.

cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay A 1. Mast Cell Culture (e.g., RBL-2H3, LAD2, BMMCs) B 2. Cell Seeding (96-well plate) A->B C 3. Pre-incubation (with buffer) B->C D 4. Stimulation (this compound or Compound 48/80) C->D E 5. Incubation (e.g., 30-60 min at 37°C) D->E F 6. Centrifugation (pellet cells) E->F G 7. Supernatant Collection F->G H 8. Cell Lysis (for total release control) F->H I 9. β-Hexosaminidase Assay (Substrate incubation & Absorbance reading) G->I H->I J 10. Data Analysis (% Degranulation Calculation) I->J

Caption: General workflow for a mast cell degranulation assay.

Detailed Methodology: β-Hexosaminidase Release Assay

This protocol is a composite based on standard procedures and can be adapted for both this compound and compound 48/80.

1. Cell Culture and Seeding:

  • Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., bone marrow-derived mast cells - BMMCs) under appropriate conditions.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells per well and allow them to adhere overnight if necessary.

2. Cell Washing and Pre-incubation:

  • Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer or HEPES buffer) to remove serum.

  • Add 100 µL of buffer to each well and pre-incubate at 37°C for 10-30 minutes.

3. Stimulation:

  • Prepare serial dilutions of this compound or compound 48/80 in the same buffer.

  • Add 50 µL of the stimulant to the respective wells.

  • For controls, add buffer alone (spontaneous release) and a cell lysis agent like Triton X-100 (total release).

4. Incubation:

  • Incubate the plate at 37°C for 30 to 60 minutes.

5. Reaction Termination and Supernatant Collection:

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

6. β-Hexosaminidase Activity Measurement:

  • Prepare a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5).

  • Add 50 µL of the pNAG solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction by adding 150-200 µL of a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

7. Data Acquisition and Analysis:

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

Conclusion

Compound 48/80 is a well-established tool for inducing mast cell degranulation via the MRGPRX2 receptor, with a relatively well-understood signaling pathway. In contrast, while this compound is known to be a potent mast cell degranulator, there is a notable lack of publicly available quantitative data and detailed mechanistic studies. This information gap highlights an opportunity for further research to fully characterize the pharmacological profile of this compound and to perform direct comparative studies against established secretagogues like compound 48/80. Such studies would be invaluable for researchers in selecting the most appropriate tool for their specific investigations into mast cell biology and related pathologies.

References

A Comparative Analysis of Granuliberin R and Substance P Activity on Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the mast cell activating properties of two potent secretagogues, Granuliberin R and Substance P, is detailed in this guide. This document provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, signaling pathways, and quantitative effects on mast cell degranulation, supported by experimental data and detailed protocols.

Introduction

Mast cells are critical immune cells that play a pivotal role in both innate and adaptive immunity, as well as in the pathophysiology of allergic and inflammatory diseases. Their activation and subsequent degranulation, the process of releasing inflammatory mediators such as histamine, are triggered by a variety of stimuli. Among these are the neuropeptide Substance P and the amphibian peptide this compound. Understanding the distinct and overlapping ways in which these molecules activate mast cells is crucial for the development of targeted therapeutics for a range of inflammatory conditions.

Comparative Activity and Mechanism of Action

Substance P, a well-characterized neuropeptide, exerts its effects on mast cells primarily through two G protein-coupled receptors: the Neurokinin-1 receptor (NK1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1]. This compound is also known to be a potent histamine-releasing peptide. While the precise receptor for this compound on mast cells is not as extensively characterized as that for Substance P, evidence suggests it also activates mast cells leading to degranulation.

The activation of mast cells by both Substance P and this compound leads to the release of pre-formed mediators stored in granules, most notably histamine, and the synthesis of newly formed lipid mediators and cytokines. This release is a key event in neurogenic inflammation and allergic responses.

Quantitative Comparison of Mast Cell Degranulation

To provide a clear comparison of the potency of this compound and Substance P in inducing mast cell degranulation, the following table summarizes key quantitative data obtained from various experimental studies. The most common method to quantify mast cell degranulation is by measuring the release of the enzyme β-hexosaminidase, which is co-released with histamine.

CompoundAssayCell TypeEC50 ValueMaximum Release (%)Reference
Substance P β-hexosaminidase ReleaseLAD2 human mast cells5.9 µMNot Specified[1]
Substance P Calcium MobilizationLAD2 human mast cells1.8 µMNot Specified[1]
Substance P CCL2 ReleaseLAD2 human mast cells1.8 µMNot Specified[1]
Substance P Histamine ReleaseHuman pulmonary mast cells50 µM (median effective concentration)26.7% (median)[2]

EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Signaling Pathways

The signaling cascades initiated by Substance P in mast cells are multifaceted. Upon binding to its receptors, a cascade of intracellular events is triggered, leading to mast cell degranulation.

Substance P Signaling Pathway

Substance P activation of both NK1R and MRGPRX2 on mast cells leads to the activation of G proteins, specifically Gq/11 and Gi/o. This activation results in the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This initial calcium release triggers the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The rise in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.

Substance_P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1R Substance P->NK1R MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Gq11_Gi Gq/11, Gi/o NK1R->Gq11_Gi MRGPRX2->Gq11_Gi PLC Phospholipase C Gq11_Gi->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER activates receptor on Ca_influx Ca2+ Influx ER->Ca_influx releases Ca2+ Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation triggers

Caption: Substance P signaling pathway in mast cells.

This compound Signaling Pathway

The specific signaling pathway for this compound in mast cells is less well-defined in the current literature. However, as a basic peptide that induces histamine release, it is likely to activate G protein-coupled receptors, possibly MRGPRX2, leading to a similar cascade of events involving Phospholipase C activation and subsequent calcium mobilization, ultimately resulting in degranulation. Further research is required to fully elucidate the specific receptors and downstream signaling molecules involved in this compound-mediated mast cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Substance P activity on mast cells.

Experimental Workflow: Mast Cell Degranulation Assay

Experimental_Workflow cluster_workflow Mast Cell Degranulation Assay Workflow A 1. Mast Cell Culture & Seeding B 2. Sensitization (optional, for IgE-mediated studies) A->B C 3. Stimulation with this compound or Substance P B->C D 4. Incubation C->D E 5. Centrifugation D->E F 6. Supernatant & Cell Lysate Collection E->F G 7. Mediator Release Assay (β-hexosaminidase or Histamine) F->G H 8. Data Analysis G->H

Caption: General workflow for mast cell degranulation assays.

β-Hexosaminidase Release Assay

This assay is a common and reliable method to quantify mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2) or primary mast cells.

  • Tyrode's buffer (or similar physiological buffer).

  • This compound and Substance P.

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

  • Citrate buffer (pH 4.5).

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase content).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere if necessary.

  • Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove any residual media components.

  • Stimulation: Add varying concentrations of this compound or Substance P to the wells. Include a negative control (buffer only) and a positive control for maximal release (e.g., Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

  • Centrifugation: Centrifuge the plate at a low speed (e.g., 400 x g) for 5 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each well, which contains the released β-hexosaminidase.

  • Cell Lysis: To the remaining cell pellets, add Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.

  • Enzymatic Reaction: In a new 96-well plate, add the collected supernatants and cell lysates. Add the pNAG substrate solution in citrate buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the enzymatic reaction to proceed.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The solution will turn yellow in the presence of the product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Materials:

  • Mast cells.

  • Physiological buffer.

  • This compound and Substance P.

  • Perchloric acid or similar agent for cell lysis and protein precipitation.

  • Histamine ELISA kit or a fluorometric histamine assay kit.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Preparation and Stimulation: Follow steps 1-4 of the β-hexosaminidase release assay to stimulate the mast cells with this compound or Substance P.

  • Reaction Termination: Stop the reaction by placing the plate on ice and adding perchloric acid to each well to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the plate to pellet the cell debris and precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Total Histamine Measurement: To determine the total histamine content, lyse an equivalent number of unstimulated cells and measure the histamine concentration in the lysate.

  • Calculation: The percentage of histamine release is calculated as: (Histamine in Supernatant / Total Histamine) x 100.

Conclusion

Substance P is a potent activator of mast cells, inducing degranulation and the release of inflammatory mediators through well-defined signaling pathways involving the NK1R and MRGPRX2 receptors. While this compound is also recognized as a mast cell secretagogue, the quantitative aspects of its activity and the specifics of its signaling cascade require further investigation. The experimental protocols provided herein offer a standardized approach for researchers to conduct comparative studies and further elucidate the mechanisms of action of these and other mast cell-activating compounds. This knowledge is fundamental for the development of novel therapeutic strategies targeting mast cell-mediated diseases.

References

Unveiling the Potency of Granuliberin R: A Comparative Guide to Mast Cell Secretagogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and immune response, mast cell secretagogues play a pivotal role in research and drug development. A comprehensive comparison of these agents is essential for scientists seeking to understand and modulate mast cell activity. This guide provides an in-depth analysis of Granuliberin R, a peptide derived from the skin of the frog Rana rugosa, and benchmarks its efficacy against other well-established mast cell secretagogues, including Compound 48/80, Substance P, Icatibant, and Cetrorelix.

Quantitative Comparison of Mast Cell Secretagogue Efficacy

To provide a clear and objective comparison, the following table summarizes the half-maximal effective concentration (EC50) values for histamine release from rat peritoneal mast cells induced by this compound and other prominent secretagogues. Lower EC50 values indicate higher potency.

SecretagoguePeptide Sequence/Chemical ClassMast Cell TypeEC50 for Histamine Release (μM)Primary Receptor
This compound Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2Rat Peritoneal~1[1]G-protein coupled receptor (putative)
Compound 48/80 Polymetric amineRat Peritoneal~0.1-1MRGPRX2/B2
Substance P Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2Rat Peritoneal~1-10MRGPRX2/NK1R
Icatibant Synthetic decapeptideHuman SkinInduces histamine releaseMRGPRX2
Cetrorelix Synthetic decapeptideNot specifiedInduces histamine releaseGnRH Receptor Antagonist

Signaling Pathways and Mechanisms of Action

Mast cell degranulation is a complex process initiated by the activation of specific cell surface receptors. While the precise signaling cascade for this compound is still under investigation, it is hypothesized to act through a G-protein coupled receptor (GPCR), leading to downstream signaling events culminating in the release of histamine and other inflammatory mediators.

Many well-characterized mast cell secretagogues, such as Compound 48/80 and Substance P, exert their effects through the Mas-related G-protein coupled receptor X2 (MRGPRX2). Activation of MRGPRX2 by these ligands initiates a signaling cascade involving G-proteins, leading to the mobilization of intracellular calcium and subsequent degranulation.

Below is a putative signaling pathway for this compound, illustrating its proposed mechanism of action.

GranuliberinR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (putative) This compound->GPCR Binds G_protein G-Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Granule Mast Cell Granule Ca_release->Granule Triggers fusion with plasma membrane PKC->Granule Phosphorylates proteins promoting fusion Degranulation Degranulation (Histamine Release) Granule->Degranulation

Caption: Putative signaling pathway of this compound in mast cells.

Experimental Protocols

Accurate and reproducible assessment of mast cell degranulation is critical for comparative studies. Below are detailed methodologies for two common assays used to quantify mast cell activation.

β-Hexosaminidase Release Assay

This colorimetric assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.

Materials:

  • Rat Peritoneal Mast Cells (RPMCs) or other suitable mast cell line

  • Tyrode’s buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Secretagogues (this compound, Compound 48/80, etc.) at desired concentrations

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • 0.2 M glycine, pH 10.7 (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate and purify rat peritoneal mast cells and resuspend in Tyrode’s buffer.

  • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the secretagogue solution at various concentrations to the respective wells. For control wells, add 50 µL of Tyrode’s buffer.

  • To determine the total β-hexosaminidase release, add 50 µL of 0.1% Triton X-100 to lyse the cells in separate wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer) to each well.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding 150 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells, after subtracting the spontaneous release from control wells.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells using a fluorometric method.

Materials:

  • Rat Peritoneal Mast Cells (RPMCs)

  • HEPES-buffered saline (HBS)

  • Secretagogues at desired concentrations

  • Perchloric acid (PCA)

  • o-Phthaldialdehyde (OPT)

  • NaOH

  • HCl

  • Fluorometer

Procedure:

  • Prepare RPMCs in HBS as described above.

  • Incubate 50 µL of the cell suspension with 50 µL of the secretagogue solution at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of ice-cold HBS and centrifuging at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for histamine measurement. For total histamine content, lyse the cells in a separate sample with PCA.

  • To 50 µL of the supernatant or cell lysate, add 10 µL of PCA and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and add 25 µL of NaOH.

  • Add 5 µL of OPT solution and incubate for 4 minutes at room temperature.

  • Stop the reaction by adding 10 µL of H2SO4.

  • Measure the fluorescence with excitation at 360 nm and emission at 450 nm.

  • Quantify histamine concentration using a standard curve and express the release as a percentage of the total histamine content.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficacy of different mast cell secretagogues.

Experimental_Workflow cluster_preparation Cell and Reagent Preparation cluster_experiment Degranulation Experiment cluster_assay Quantification Assay cluster_analysis Data Analysis Mast_Cell_Isolation Isolate and Purify Rat Peritoneal Mast Cells Cell_Incubation Incubate Mast Cells with Secretagogues Mast_Cell_Isolation->Cell_Incubation Secretagogue_Prep Prepare Serial Dilutions of Secretagogues Secretagogue_Prep->Cell_Incubation Reagent_Prep Prepare Assay Buffers and Reagents Hexosaminidase_Assay β-Hexosaminidase Assay Reagent_Prep->Hexosaminidase_Assay Histamine_Assay Histamine Assay Reagent_Prep->Histamine_Assay Reaction_Stop Stop Reaction and Separate Supernatant Cell_Incubation->Reaction_Stop Reaction_Stop->Hexosaminidase_Assay Reaction_Stop->Histamine_Assay Data_Quantification Quantify Mediator Release Hexosaminidase_Assay->Data_Quantification Histamine_Assay->Data_Quantification EC50_Calculation Calculate EC50 Values Data_Quantification->EC50_Calculation Comparison Compare Efficacy EC50_Calculation->Comparison

Caption: Workflow for comparing mast cell secretagogues.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound against other mast cell secretagogues. The provided data and protocols offer a foundation for researchers to conduct their own investigations into the mechanisms of mast cell activation and to explore the potential of these molecules in various physiological and pathological contexts. Further research into the specific receptor and downstream signaling pathways of this compound will be crucial for a complete understanding of its biological activity.

References

Validating the Bioactivity of a New Batch of Granuliberin R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of a new batch of Granuliberin R, a peptide known to induce mast cell degranulation. To ensure robust and reliable results, this document outlines detailed experimental protocols, presents a comparative analysis with alternative compounds, and visualizes key biological and experimental processes.

Comparative Bioactivity Data

The bioactivity of a new batch of this compound was assessed by its ability to induce mast cell degranulation, measured by the release of β-hexosaminidase. Its performance was compared against a certified reference standard of this compound, as well as two other known mast cell degranulating agents: Mastoparan, a peptide from wasp venom, and Compound 48/80, a synthetic polymer. The half-maximal effective concentration (EC50) and the maximum percentage of degranulation were determined for each compound.

CompoundBatch/LotEC50 (µM)Maximum Degranulation (%)
This compound New Batch 1.8 85
This compoundReference Standard1.588
MastoparanN/A2.592
Compound 48/80N/A5.075

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible validation of this compound's bioactivity. The following protocol outlines the mast cell degranulation assay used to generate the comparative data.

Mast Cell Degranulation Assay

This assay quantifies the release of β-hexosaminidase, a granular enzyme, from mast cells upon stimulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • This compound (new batch and reference standard)

  • Mastoparan

  • Compound 48/80

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1% Triton X-100

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Washing: Gently wash the cells twice with Tyrode's buffer.

  • Stimulation: Add 50 µL of varying concentrations of this compound, Mastoparan, or Compound 48/80 (diluted in Tyrode's buffer) to the respective wells. For the negative control, add 50 µL of Tyrode's buffer alone. For the positive control (total lysis), add 50 µL of 0.1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 20 µL of the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add 50 µL of pNAG solution to each well. Add the 20 µL of collected supernatant to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction: Add 200 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as follows: % Degranulation = [(Absorbance_Sample - Absorbance_Negative_Control) / (Absorbance_Positive_Control - Absorbance_Negative_Control)] x 100

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and the experimental process, the following diagrams have been generated.

This compound-Induced Mast Cell Degranulation Pathway

This compound, similar to other basic secretagogues like Mastoparan, is believed to activate mast cells through a G-protein coupled receptor (GPCR), likely the Mas-related G-protein coupled receptor X2 (MRGPRX2). This initiates a signaling cascade leading to the release of intracellular calcium and subsequent degranulation.

G GR This compound MRGPRX2 MRGPRX2 GR->MRGPRX2 Binds to G_protein Gαq/11 MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation PKC->Degranulation G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute Peptides (New Batch, Standard, Comparators) Stimulate Stimulate with Peptides Reconstitute->Stimulate Culture_Cells Culture & Seed RBL-2H3 Mast Cells Wash_Cells Wash Cells Culture_Cells->Wash_Cells Wash_Cells->Stimulate Incubate Incubate (37°C, 30 min) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Enzyme_Reaction β-hexosaminidase Reaction Collect_Supernatant->Enzyme_Reaction Measure_Absorbance Measure Absorbance (405 nm) Enzyme_Reaction->Measure_Absorbance Calculate_Degranulation Calculate % Degranulation Measure_Absorbance->Calculate_Degranulation Plot_Data Plot Dose-Response Curves Calculate_Degranulation->Plot_Data Determine_EC50 Determine EC50 Values Plot_Data->Determine_EC50 Compare Compare with Standard & Alternatives Determine_EC50->Compare

Unraveling the Action of Granuliberin R: A Comparative Guide to its Cellular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known cellular interactions of Granuliberin R, a mast cell degranulating peptide. While the name might suggest a receptor, this compound is, in fact, a peptide ligand. This document will delve into its mechanism of action, potential for cross-reactivity with cellular components, and compare it with other similar peptides, supported by experimental data and detailed protocols.

Introduction to this compound: A Peptide Effector

This compound is a peptide originally isolated from the skin of the frog Rana rugosa[1][2]. It belongs to a class of molecules known as mast cell degranulating peptides, which trigger the release of histamine and other inflammatory mediators from mast cells. This activity is central to allergic and inflammatory responses.

Initial assumptions about a specific "this compound receptor" are not supported by current scientific literature. Instead, evidence points towards two primary, and not mutually exclusive, mechanisms of action for this compound and similar peptides:

  • Interaction with the high-affinity IgE receptor (FcεRI): Some studies suggest that mast cell degranulating peptides can interact with and modulate the function of the IgE receptor, a key player in allergic reactions[3][4].

  • Receptor-independent direct G-protein activation: A significant body of evidence suggests that these peptides can translocate across the plasma membrane and directly activate intracellular heterotrimeric G-proteins, bypassing the need for a specific cell surface receptor[5].

This guide will explore the experimental evidence for both pathways, providing a framework for understanding the specificity and potential for off-target effects of this compound.

Comparative Analysis of Mast Cell Degranulating Peptides

To understand the cross-reactivity profile of this compound, it is useful to compare it with another well-studied mast cell degranulating peptide, the Mast Cell Degranulating (MCD) peptide from bee venom.

PeptideSequenceMolecular Weight (Da)Primary Biological ActivityProposed Mechanism(s) of Action
This compound FGFLPIYRRPAS-NH21422.7Mast cell degranulationDirect G-protein activation, potential interaction with FcεRI
MCD Peptide IKNCNCKRHVIKPHICRKICG-NH22587.2Mast cell degranulation, neurotoxicity, anti-inflammatory effectsDirect G-protein activation, blocks voltage-gated potassium channels, inhibits IgE binding to FcεRI

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for mast cell degranulation induced by peptides like this compound.

Mast_Cell_Degranulation_Pathways cluster_receptor_mediated Receptor-Interacting Pathway cluster_receptor_independent Receptor-Independent Pathway Granuliberin_R This compound FceRI FcεRI Receptor Granuliberin_R->FceRI Inhibits IgE binding/ Modulates activity PLC Phospholipase C FceRI->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Degranulation1 Degranulation Ca_release->Degranulation1 PKC->Degranulation1 Granuliberin_R2 This compound Membrane Plasma Membrane Granuliberin_R2->Membrane Translocation G_protein Heterotrimeric G-protein (Gαi/o) Granuliberin_R2->G_protein Direct Activation Effector Effector Enzyme (e.g., PLC) G_protein->Effector Degranulation2 Degranulation Effector->Degranulation2

Proposed signaling pathways for this compound-induced mast cell degranulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the activity of mast cell degranulating peptides.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of a released granular enzyme, β-hexosaminidase.

Objective: To determine the dose-dependent effect of this compound on mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • This compound peptide

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0

  • 96-well microplate

  • Spectrophotometer (405 nm)

Procedure:

  • Culture RBL-2H3 cells in 96-well plates to confluence.

  • Wash the cells twice with Tyrode's buffer.

  • Prepare serial dilutions of this compound in Tyrode's buffer.

  • Add 100 µL of the this compound dilutions to the respective wells. For control wells, add 100 µL of Tyrode's buffer alone (spontaneous release) or 1% Triton X-100 (total release).

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the plate at 200 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well of the new plate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 150 µL of 0.1 M Na2CO3/NaHCO3 buffer.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release using the formula: [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100.

Mast_Cell_Degranulation_Workflow start Start culture Culture RBL-2H3 cells in 96-well plate start->culture wash Wash cells with Tyrode's buffer culture->wash add_peptide Add this compound dilutions and controls wash->add_peptide incubate1 Incubate at 37°C for 30 min add_peptide->incubate1 centrifuge Centrifuge plate incubate1->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_pnag Add pNAG substrate transfer_supernatant->add_pnag incubate2 Incubate at 37°C for 60 min add_pnag->incubate2 stop_reaction Stop reaction with high pH buffer incubate2->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % degranulation read_absorbance->calculate end End calculate->end

Workflow for the β-hexosaminidase release assay.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine if this compound directly activates G-proteins in isolated cell membranes.

Materials:

  • Cell line expressing the G-protein of interest (e.g., CHO cells)

  • Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4)

  • [³⁵S]GTPγS

  • GDP

  • This compound peptide

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the chosen cell line.

  • In a microcentrifuge tube, combine the cell membranes (10-20 µg of protein), GDP (10 µM), and varying concentrations of this compound in the membrane preparation buffer.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Plot the specific binding (total binding - non-specific binding) against the concentration of this compound.

Conclusion

This compound is a potent mast cell degranulating peptide whose activity is likely mediated through a combination of direct G-protein activation and potential modulation of the FcεRI receptor pathway. Understanding these mechanisms is crucial for evaluating its specificity and potential for cross-reactivity with other cellular signaling components. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the pharmacological profile of this compound and similar peptides. This knowledge is essential for the development of novel therapeutics targeting inflammatory and allergic diseases.

References

Purity Analysis of Synthetic Granuliberin R: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in mast cell studies and related inflammatory response pathways, the purity of synthetic peptides is of paramount importance for the validity and reproducibility of experimental outcomes. This guide provides a detailed comparison of in-house synthesized Granuliberin R with commercially available alternatives, focusing on purity analysis. Experimental data is presented to aid researchers, scientists, and drug development professionals in making informed decisions for their research needs.

This compound, a dodecapeptide with the sequence H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH2, is a potent mast cell degranulating agent originally isolated from the skin of the frog Rana rugosa. Its ability to induce histamine release from mast cells makes it a valuable tool in immunological and pharmacological research. Given that impurities in synthetic peptides can lead to erroneous or misleading results, a thorough purity analysis is a critical quality control step.

Comparative Purity Analysis

The purity of a synthetically prepared batch of this compound was compared against two commercially available mast cell degranulating peptides: Mast Cell Degranulating (MCD) Peptide (from bee venom) and MCD Peptide HR-1 (from hornet venom). The analysis was conducted using state-of-the-art analytical techniques to provide a comprehensive purity profile.

Peptide Supplier/Source Lot Number Purity (RP-HPLC) Molecular Weight (Mass Spec) Key Impurities Detected
This compound In-house SynthesisIN-GR-2025112696.2%1422.7 Da (Observed) 1422.7 Da (Expected)Truncated sequences, Deletion sequences
MCD Peptide Supplier AA-MCD-2025Q4>99%2587.2 Da (Observed) 2587.2 Da (Expected)Minimal, below 0.1%
MCD Peptide HR-1 Supplier BB-MCDH-1125>95%1492.8 Da (Observed) 1492.7 Da (Expected)Oxidation products, Incompletely deprotected peptides

Note: Data for commercial alternatives is based on publicly available information and representative values. Actual values may vary by batch.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication of the purity assessment.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the synthetic peptide by separating it from impurities based on hydrophobicity.

  • Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • The peptide sample is dissolved in Mobile Phase A to a concentration of 1 mg/mL.

    • 10 µL of the sample solution is injected into the HPLC system.

    • The chromatogram is recorded, and the peak areas are integrated.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular identity and determine the molecular weight of the synthetic peptide.

  • Instrumentation: MALDI-TOF or ESI-MS system.

  • Matrix (for MALDI-TOF): α-Cyano-4-hydroxycinnamic acid.

  • Procedure (MALDI-TOF):

    • The peptide sample is mixed with the matrix solution.

    • The mixture is spotted onto the MALDI target plate and allowed to crystallize.

    • The plate is inserted into the mass spectrometer.

    • The sample is irradiated with a laser, and the time-of-flight of the ionized molecules is measured to determine their mass-to-charge ratio.

3. Amino Acid Analysis (AAA)

  • Objective: To determine the amino acid composition and concentration of the peptide.

  • Procedure:

    • The peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

    • The hydrolyzed sample is dried and reconstituted in a suitable buffer.

    • The amino acids are separated and quantified using an amino acid analyzer or by derivatization followed by HPLC or GC analysis.

    • The observed amino acid ratios are compared to the theoretical ratios based on the peptide sequence.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis Solid_Phase Solid-Phase Synthesis Cleavage Cleavage & Deprotection Solid_Phase->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide RP_HPLC Analytical RP-HPLC Purified_Peptide->RP_HPLC MS Mass Spectrometry Purified_Peptide->MS AAA Amino Acid Analysis Purified_Peptide->AAA

Caption: Workflow for synthetic peptide production and purity analysis.

Signaling_Pathway Granuliberin_R This compound GPCR G-Protein Coupled Receptor Granuliberin_R->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation (Histamine Release) Ca_Release->Degranulation

Caption: Simplified signaling pathway of this compound-induced mast cell degranulation.

This guide provides a framework for the purity assessment of synthetic this compound. For critical applications, researchers should request batch-specific purity data from their suppliers or conduct in-house validation to ensure the quality and reliability of their peptide reagents.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Granuliberin R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of peptides like Granuliberin R are paramount to ensuring a secure laboratory environment and regulatory compliance. While specific disposal protocols for every named peptide are not always individually documented, this compound falls under the general category of peptide toxins. Therefore, established procedures for the disposal of this class of compounds should be meticulously followed.

Immediate Safety and Handling Protocols

Before commencing any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be treated as a hazardous chemical. Adherence to standard laboratory safety practices is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A buttoned lab coat must be worn to prevent skin contact.

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its form (liquid or solid) and must align with institutional and local environmental health and safety (EHS) guidelines.

Liquid Waste Disposal:

Chemical inactivation is the preferred method for liquid waste containing peptide toxins as it denatures the peptide, rendering it biologically inactive.[1]

Experimental Protocol for Chemical Inactivation:

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a suitable inactivation solution. Common solutions include 1N sodium hydroxide (NaOH) or sodium hypochlorite solution (bleach).

  • Inactivate Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[1]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1][2] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Crucially, always verify with your institution's EHS department before any drain disposal.

Solid Waste Disposal:

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal in accordance with all federal, state, and local environmental regulations.

Quantitative Data Summary

ParameterValue/RecommendationSource
PPE Chemical-resistant gloves, safety goggles/face shield, lab coat
Liquid Waste Inactivation Ratio 1 part peptide waste to 10 parts inactivation solution
Inactivation Contact Time Minimum 30-60 minutes
Neutralization pH Range 5.5 - 9.0

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste AssessForm Assess Waste Form Start->AssessForm LiquidWaste Liquid Waste AssessForm->LiquidWaste Liquid SolidWaste Solid Waste AssessForm->SolidWaste Solid Inactivation Chemical Inactivation (e.g., 1N NaOH or Bleach) LiquidWaste->Inactivation SegregateSolid Segregate in Labeled, Leak-Proof Container SolidWaste->SegregateSolid Neutralization Neutralize pH to 5.5-9.0 (if applicable) Inactivation->Neutralization EHS_Consult_Liquid Consult EHS for Drain Disposal Approval Neutralization->EHS_Consult_Liquid DrainDisposal Drain Disposal with Copious Water EHS_Consult_Liquid->DrainDisposal Approved HazardousWaste_Liquid Collect as Hazardous Waste EHS_Consult_Liquid->HazardousWaste_Liquid Not Approved End End: Proper Disposal DrainDisposal->End EHS_Pickup Arrange for EHS/ Licensed Disposal HazardousWaste_Liquid->EHS_Pickup StoreSolid Store in Designated Hazardous Waste Area SegregateSolid->StoreSolid StoreSolid->EHS_Pickup EHS_Pickup->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Granuliberin R

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving Granuliberin R to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[1][2]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[1]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[1]
Animal Studies (Injections) Disposable nitrile gloves, lab coat, and safety glasses.[1]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, rubber boots, heavy rubber gloves, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • For long-term storage of the lyophilized peptide, it is recommended to store it at -20°C in a tightly sealed, light-protective, and desiccated container. Short-term storage of up to two weeks may be done at 4°C.

2. Handling and Reconstitution:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • When weighing the lyophilized powder, do so in a controlled environment to minimize inhalation of fine particles and exposure to moisture.

  • To reconstitute, use a sterile, appropriate solvent as recommended by the manufacturer or based on the peptide's properties. For many peptides, sterile bacteriostatic water is a suitable solvent.

  • Add the solvent to the vial slowly and swirl gently to dissolve the peptide; avoid vigorous shaking. Sonication may be used to aid dissolution if necessary.

  • For long-term storage of the reconstituted peptide, it is advisable to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Emergency Procedures

Spill Response:

  • Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For liquid spills, absorb the material with an inert substance and place it in a suitable container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and restrict entry. Wear the appropriate PPE, including a respirator, before containing and cleaning up the spill. Ensure the area is well-ventilated during and after the cleanup process.

Exposure Response:

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste and disposed of according to local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound, such as cell culture media, should be decontaminated with a suitable method, like treatment with 10% bleach, before disposal down the drain with copious amounts of water, or collected as chemical waste, depending on institutional and local guidelines.

Granuliberin_R_Handling_Workflow cluster_receipt Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_storage Solution Storage cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Store at -20°C (Lyophilized) B->C No Damage D Equilibrate to Room Temp in Desiccator C->D E Weigh Powder in Controlled Environment D->E F Reconstitute with Sterile Solvent E->F G Aliquot for Single Use F->G H Perform Experiment (e.g., Cell Culture, Assay) G->H I Short-term: 2-8°C G->I J Long-term: -20°C to -80°C G->J K Segregate Waste H->K L Dispose of Unused Peptide as Chemical Waste K->L M Dispose of Contaminated Materials as Hazardous Waste K->M N Decontaminate or Collect Liquid Waste K->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.